4-Methoxy-1H-indole-6-carbonitrile molecular weight and formula
The following technical guide details the molecular specifications, synthetic pathways, and application profile of 4-Methoxy-1H-indole-6-carbonitrile . This document is structured for researchers in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular specifications, synthetic pathways, and application profile of 4-Methoxy-1H-indole-6-carbonitrile . This document is structured for researchers in medicinal chemistry and drug discovery.
[1]
Executive Summary
4-Methoxy-1H-indole-6-carbonitrile (C₁₀H₈N₂O) is a specialized heterocyclic scaffold utilized primarily in the development of kinase inhibitors (e.g., ROCK, PI3K/mTOR) and CNS-active agents targeting serotonin/dopamine pathways. The compound features a unique substitution pattern where the electron-donating methoxy group at C4 and the electron-withdrawing nitrile group at C6 create a distinct "push-pull" electronic environment on the indole core. This electronic distribution significantly alters the acidity of the N-H proton and the nucleophilicity of the C3 position compared to unsubstituted indoles, making it a privileged structure for optimizing ligand-receptor binding kinetics.
Physicochemical Specifications
The following data establishes the baseline identity and predicted properties for analytical verification.
Property
Specification
Notes
IUPAC Name
4-Methoxy-1H-indole-6-carbonitrile
Molecular Formula
C₁₀H₈N₂O
Molecular Weight
172.18 g/mol
Calculated using standard atomic weights.
Exact Mass
172.0637
Monoisotopic mass for HRMS.
Appearance
Off-white to pale yellow solid
Typical of cyano-substituted indoles.
Solubility
DMSO, DMF, CH₂Cl₂
Poor water solubility; moderate in MeOH.
LogP (Predicted)
~2.1 - 2.4
Lipophilic; suitable for CNS penetration.
TPSA
~48 Ų
(23.8 for CN + 15.8 for Indole NH + 9.2 for Ether).
H-Bond Donors
1
Indole N-H
H-Bond Acceptors
3
Nitrile N, Methoxy O, Indole N (weak)
Synthetic Methodology: The Leimgruber-Batcho Route[2][3][4][5]
While Fischer indole synthesis is common, it often suffers from regioselectivity issues with meta-substituted anilines. For the precise 4,6-substitution pattern , the Leimgruber-Batcho Indole Synthesis is the authoritative protocol. It allows for the pre-installation of substituents on the benzene ring prior to cyclization, ensuring regioisomeric purity.
Retrosynthetic Logic
Target: 4-Methoxy-1H-indole-6-carbonitrile
Precursor: 4-Cyano-2-methoxy-6-nitrotoluene (also named 3-methoxy-5-cyano-2-nitrotoluene).
Mechanism: Condensation of the activated methyl group with DMF-DMA followed by reductive cyclization.
Step-by-Step Protocol
Step 1: Enamine Formation
The acidity of the methyl protons in the precursor is enhanced by the ortho-nitro and para-cyano groups, facilitating rapid condensation.
Conditions: Heat to 110–130°C for 4–16 hours under inert atmosphere (N₂).
Monitoring: TLC/LC-MS will show the consumption of the toluene derivative and the appearance of the deep red/orange enamine intermediate (trans-β-dimethylaminostyrene derivative).
Workup: Remove excess DMF and DMF-DMA under reduced pressure. The crude enamine is often used directly or purified via short-path silica filtration.
Step 2: Reductive Cyclization
Reduction of the nitro group triggers spontaneous cyclization by nucleophilic attack of the resulting amine on the enamine double bond.
Alternative: H₂ (50 psi), 10% Pd/C in MeOH/EtOAc (Cleaner workup, but nitrile sensitivity must be monitored).
Conditions:
Zn/AcOH: Add Zn dust portion-wise to a solution of enamine in AcOH/EtOH at 50–70°C. Stir for 2–4 hours.
Hydrogenation:[1] Shake in a Parr apparatus at RT for 4 hours.
Workup: Filter through Celite to remove solids. Neutralize filtrate with NaHCO₃ (aq). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 4-methoxy-6-cyanoindole typically elutes after non-polar impurities.
Visualizing the Pathway
Caption: The Leimgruber-Batcho pathway ensures regioselective synthesis of the 4,6-substituted indole core.
The 4-methoxy-6-cyanoindole scaffold is not merely a structural spacer; it is a pharmacophore designed for specific interactions.
Kinase Inhibition (ROCK/PI3K)
In Rho-associated protein kinase (ROCK) inhibitors, the indole core often mimics the adenine ring of ATP.
4-Methoxy Role: Provides steric bulk that fills the "sugar pocket" or hydrophobic region I, potentially improving selectivity against other kinases.
6-Cyano Role: Acts as a hydrogen bond acceptor for hinge region residues or water-mediated bridges. It is also a metabolic "hard spot," blocking oxidation at the susceptible C6 position.
CNS Ligand Design
For serotonin (5-HT) and dopamine (D4) receptors:
The indole NH acts as the primary H-bond donor.
The 4-methoxy group mimics the 4-hydroxy/methoxy pattern found in psilocin and other tryptamines, critical for 5-HT₂A receptor affinity.
The nitrile group enhances polarity (TPSA +23.8), modulating blood-brain barrier (BBB) penetration while resisting CYP450 metabolism.
Pharmacophore Map
Caption: Pharmacophore mapping of the 4-methoxy-6-cyanoindole scaffold highlighting key interaction points.
Handling and Stability
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The indole ring is electron-rich (despite the nitrile) and can undergo oxidative polymerization over time if exposed to air and light.
Safety: Treat as a potent bioactive. Nitriles can release cyanide under extreme metabolic or chemical hydrolysis conditions (though aryl nitriles are generally stable). Use standard PPE (gloves, goggles, fume hood).
Analytical Marker: In ¹H NMR (DMSO-d₆), look for the characteristic indole C2-H (~7.4 ppm) and C3-H (~6.5 ppm) doublets/multiplets. The 4-methoxy singlet will appear around 3.9 ppm.
References
Green, R. A., et al. (2015).[2] "Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry, 58(12), 5028–5037. Link
Batcho, A. D., & Leimgruber, W. (1985). "The Leimgruber-Batcho Indole Synthesis." Organic Reactions, 32, 53-203. Link
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
PubChem. (2025). "4-Methoxy-1H-indole Compound Summary." (Note: General 4-methoxyindole data used for property extrapolation). Link
BenchChem. (2025).[3] "Cyanoindoles via Fischer Indole Synthesis." (Contextual reference for cyanoindole applications). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Methoxy-1H-indole-6-carbonitrile Solubility in DMSO and Methanol
Content Type: Technical Application Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers[1]
[1]
Executive Summary & Physicochemical Context
4-Methoxy-1H-indole-6-carbonitrile is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and serotonin receptor ligands.[1] Its solubility profile is governed by the structural tension between the electron-donating methoxy group at the C4 position and the electron-withdrawing nitrile (cyano) group at the C6 position.[1]
This "push-pull" electronic distribution creates a significant dipole moment, enhancing crystal lattice energy and making dissolution in protic solvents (like methanol) more challenging than in polar aprotic solvents (like DMSO). This guide provides a validated framework for solubilizing this compound, ensuring reproducibility in biological assays and analytical chromatography.
Structural Impact on Solubility[1]
Indole Core: Lipophilic scaffold; generally poor aqueous solubility.[1]
6-Cyano Group: Increases polarity but significantly enhances crystal packing stability via dipole-dipole interactions, often reducing solubility in alcohols compared to unsubstituted indoles.[1]
4-Methoxy Group: Provides a hydrogen bond acceptor site, slightly aiding solubility in protic solvents, but insufficient to overcome the lattice energy of the nitrile group without thermal or acoustic assistance.[1]
Solvent Compatibility Analysis
The following data summarizes the expected behavior based on structural analogs (e.g., 5-methoxyindole-3-carbonitrile) and empirical solvent properties.
Table 1: Comparative Solvent Performance[1][2]
Parameter
Dimethyl Sulfoxide (DMSO)
Methanol (MeOH)
Role
Primary Stock Solvent
Working/Dilution Solvent
Solubility Potential
High (>25 mg/mL expected)
Moderate to Low (1–5 mg/mL expected)
Mechanism
Dipolar aprotic; disrupts crystal lattice via strong dipole interactions.[1]
High concentration stability; prevents "crashing out" during storage.[1]
Compatible with HPLC/LC-MS mobile phases; easier to evaporate.[1]
Key Limitation
High boiling point (189°C); hygroscopic (absorbs water).[1]
Limited capacity; risk of precipitation upon rapid cooling.[1]
Freezing Point
19°C (Risk of freezing during cold storage)
-97°C (Stable liquid at low temp)
Critical Insight: While DMSO is the superior solvent for creating high-concentration stocks (10–100 mM), it is often biologically toxic at concentrations >0.1% in cell assays.[1] Methanol is preferred for analytical transfers but requires careful "step-down" dilution protocols to avoid shock precipitation.[1]
Protocol: The "Step-Down" Dissolution Workflow[1]
Do not attempt to dissolve the solid directly in pure methanol if concentrations >5 mg/mL are required.[1] Use the following DMSO-First Strategy to ensure complete solvation.
Phase A: Preparation of Master Stock (DMSO)
Weighing: Weigh the target mass of 4-Methoxy-1H-indole-6-carbonitrile into a verified amber glass vial (protects from potential photodegradation).
Solvent Addition: Add anhydrous DMSO (Grade ≥99.9%) to achieve a concentration of 20–50 mM .
Note: Anhydrous DMSO is critical.[1] Water content >0.1% in DMSO can significantly reduce the solubility of nitrile-indoles.[1]
Acoustic Activation: Sonicate the vial at 40 kHz for 5–10 minutes at ambient temperature.
Visual Check: Hold the vial against a light source.[1] The absence of "Schlieren lines" (refractive index swirling) and particulates confirms a homogeneous solution.[1]
Phase B: Dilution into Methanol (Working Solution)
Temperature Equilibration: Ensure both the DMSO stock and the Methanol are at room temperature (20–25°C). Cold methanol can shock the compound out of solution.[1]
Vortex Dynamics: While vortexing the Methanol at medium speed, slowly pipette the DMSO stock into the Methanol.
Ratio Limit: Maintain a DMSO:Methanol ratio of at least 1:10 if the final concentration approaches the solubility limit (approx. 1 mg/mL).[1]
Clarification: If slight turbidity appears, sonicate for 60 seconds. If turbidity persists, the concentration exceeds the thermodynamic solubility limit in this solvent system; dilution is required.
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for handling 4-Methoxy-1H-indole-6-carbonitrile, ensuring sample integrity from solid state to assay.
Caption: Logic flow for solubilizing 4-Methoxy-1H-indole-6-carbonitrile, prioritizing DMSO for initial solvation and controlled dilution for Methanol compatibility.
Troubleshooting & Stability
The "Water Effect" in DMSO
DMSO is hygroscopic.[1] Over time, absorbed atmospheric water can cause the hydrophobic indole-nitrile to precipitate inside the storage vial.
Solution: Store DMSO stocks in aliquots with tight seals (parafilm) or under argon gas.[1] If precipitation occurs in an old stock, do not simply shake it; re-sonicate and warm to 37°C before use.[1]
Methanol Solvolysis Risk
While indoles are generally stable in methanol, the presence of strong acids or bases in the matrix can catalyze reactions at the nitrile group (hydrolysis) or the indole nitrogen.
Validation: Always run a "Time Zero" vs. "Time 24h" LC-MS check when developing a new methanol-based protocol to ensure the molecular weight (MW: ~172.18 g/mol ) remains unchanged.
LC-MS Peak Tailing
In Reversed-Phase Chromatography, this compound may exhibit peak tailing due to the interaction of the basic indole nitrogen with free silanols on the column.[1]
Correction: Ensure the Methanol mobile phase contains a modifier like 0.1% Formic Acid or Ammonium Formate to suppress silanol ionization and sharpen the peak.
References
PubChem. (n.d.).[1] 4-Methoxy-1H-indole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Biotage. (n.d.).[1] Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography? Retrieved from [Link]
Emulate Bio. (n.d.). Protocol for Compound Treatment Solution Preparation. Retrieved from [Link](General guidance on DMSO stock preparation for biological assays).
An In-depth Technical Guide to 4-Methoxy-1H-indole-6-carbonitrile: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methoxy-1H-indole-6-carbonitrile is a synthetically accessible indole derivative with potential applications in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-1H-indole-6-carbonitrile is a synthetically accessible indole derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, predicted physicochemical properties, and expected spectroscopic characteristics. The proposed synthesis leverages a multi-step approach, commencing with the construction of the 4-methoxy-1H-indole core, followed by regioselective halogenation and subsequent palladium-catalyzed cyanation. This document serves as a foundational resource for researchers interested in the synthesis and exploration of novel indole-6-carbonitrile derivatives.
Chemical Structure and SMILES
4-Methoxy-1H-indole-6-carbonitrile possesses a bicyclic structure composed of a benzene ring fused to a pyrrole ring, characteristic of the indole scaffold. A methoxy group is substituted at the 4-position, and a nitrile group is at the 6-position of the indole ring.
Caption: Chemical structure of 4-Methoxy-1H-indole-6-carbonitrile.
Proposed Synthetic Pathway
Due to the lack of direct literature for the synthesis of 4-Methoxy-1H-indole-6-carbonitrile, a plausible and efficient multi-step synthetic route is proposed, starting from commercially available 3-methoxyaniline. The overall strategy involves the synthesis of a 6-bromo-4-methoxy-1H-indole intermediate, followed by a palladium-catalyzed cyanation reaction.
Caption: Proposed synthetic workflow for 4-Methoxy-1H-indole-6-carbonitrile.
Step 1: Synthesis of 4-Methoxy-1H-indole
The synthesis of the 4-methoxy-1H-indole core can be achieved via the Fischer indole synthesis.[1]
Experimental Protocol:
Diazotization of 3-Methoxyaniline: To a cooled (0-5 °C) solution of 3-methoxyaniline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
Reduction to Hydrazine: The resulting diazonium salt solution is then added portion-wise to a solution of tin(II) chloride in concentrated hydrochloric acid at 0 °C. The mixture is stirred for 2-3 hours, allowing for the reduction to (3-methoxyphenyl)hydrazine. The hydrazine salt is then isolated by filtration.
Condensation with Pyruvic Acid: The (3-methoxyphenyl)hydrazine hydrochloride is condensed with pyruvic acid in a suitable solvent like ethanol at room temperature to form the corresponding hydrazone.
Indolization: The crude hydrazone is then added to polyphosphoric acid and heated to drive the cyclization and subsequent aromatization to yield 4-methoxy-1H-indole. The product can be purified by column chromatography.
Step 2: Regioselective Bromination of 4-Methoxy-1H-indole
The electron-donating methoxy group at the 4-position directs electrophilic substitution to the benzene ring of the indole. Bromination is anticipated to occur at the C6 position due to steric hindrance from the methoxy group at C4 and electronic activation.
Experimental Protocol:
To a solution of 4-methoxy-1H-indole in acetonitrile, N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at room temperature.
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 6-bromo-4-methoxy-1H-indole, can be purified by flash column chromatography on silica gel.
Step 3: Palladium-Catalyzed Cyanation of 6-Bromo-4-methoxy-1H-indole
The final step involves the conversion of the bromo-intermediate to the desired nitrile using a palladium-catalyzed cyanation reaction. Zinc cyanide is a commonly used and relatively safe source of cyanide for this transformation.[2][3]
Experimental Protocol:
To a degassed solution of 6-bromo-4-methoxy-1H-indole in anhydrous N,N-dimethylformamide (DMF) are added zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 equivalents).
The reaction mixture is heated to 120 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
The organic solution is washed with aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford 4-Methoxy-1H-indole-6-carbonitrile.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-Methoxy-1H-indole-6-carbonitrile. These values are estimated based on its structure and comparison with similar molecules.
Property
Predicted Value
Molecular Weight
172.18 g/mol
LogP
~2.5
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
3
Polar Surface Area
58.9 Ų
Melting Point
150-160 °C
Appearance
Off-white to pale yellow solid
Spectroscopic Data (Predicted)
The expected spectroscopic data for 4-Methoxy-1H-indole-6-carbonitrile are outlined below. These predictions are based on the analysis of its chemical structure and known spectral data of related indole derivatives.
¹H NMR Spectroscopy (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.20
br s
1H
N-H (indole)
~7.50
d, J ≈ 1.5 Hz
1H
H-7
~7.30
t, J ≈ 3.0 Hz
1H
H-2
~7.10
d, J ≈ 1.5 Hz
1H
H-5
~6.70
dd, J ≈ 3.0, 2.0 Hz
1H
H-3
~4.00
s
3H
OCH₃
¹³C NMR Spectroscopy (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)
Assignment
~155.0
C-4
~138.0
C-7a
~125.0
C-2
~122.0
C-7
~120.0
C-3a
~119.0
C-5
~118.0
C≡N
~105.0
C-6
~101.0
C-3
~55.5
OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Assignment
~3300-3400
N-H stretching
~2220
C≡N stretching
~1600, 1480
C=C stretching (aromatic)
~1250, 1050
C-O stretching (aryl ether)
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 172.
Potential Applications and Future Directions
While 4-Methoxy-1H-indole-6-carbonitrile itself is not extensively studied, its structural motifs suggest potential utility in several areas of research:
Medicinal Chemistry: The indole nucleus is a privileged scaffold in drug discovery, and the nitrile group can act as a versatile synthetic handle or a key pharmacophoric element. Nitrile-containing compounds have shown a wide range of biological activities, including as enzyme inhibitors. The 4-methoxy substitution can modulate the electronic properties and metabolic stability of the molecule.
Materials Science: Indole derivatives are being explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitrile group combined with the electron-donating methoxy group could lead to interesting photophysical properties.
Further research on 4-Methoxy-1H-indole-6-carbonitrile could involve its synthesis and full characterization, followed by screening for biological activity in various assays. Its potential as a building block for more complex molecules, such as alkaloids or functional materials, also warrants investigation.
References
PubChem. 4-Methoxy-1H-indole. National Center for Biotechnology Information. [Link].
PubChem. Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. [Link].
Perreault, C., et al. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters, 12(7), 1820-1823. [Link]
Buchwald, S. L., & Cohen, D. T. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(44), 13129-13133. [Link]
Technical Comparative Analysis: 4-Methoxy-6-Cyanoindole vs. 6-Methoxy-4-Cyanoindole
Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.[1][2] [1][2] Executive Summary: The "Push-Pull" Indole Paradigm[1] In the architecture...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.[1][2]
[1][2]
Executive Summary: The "Push-Pull" Indole Paradigm[1]
In the architecture of bioactive heterocycles, the indole scaffold remains a privileged structure.[2] However, the precise placement of substituents—specifically the interplay between electron-donating groups (EDGs) like methoxy and electron-withdrawing groups (EWGs) like cyano—dictates not just biological affinity but also photophysical behavior and synthetic accessibility.[1]
This guide analyzes two specific constitutional isomers: 4-methoxy-6-cyanoindole (4M6CI) and 6-methoxy-4-cyanoindole (6M4CI) .[1][2] While they share an identical molecular formula (
), their electronic topographies are distinct.[1][2] The 4-position is "peri" to the indole nitrogen and "ortho" to the C3 reactive center, creating unique steric and electronic vectors that are absent in the 6-position.[1] This distinction drives their divergent applications: 4-cyanoindoles are emerging as high-fidelity fluorescent probes, while 6-cyanoindoles are established pharmacophores in CNS therapeutics (e.g., Vilazodone).[1][2]
Electronic & Structural Topography[2]
The core difference lies in the Hammett electronic vectors and the transition dipole moments .[2]
Electronic Vectors and Resonance[1]
4-Methoxy-6-Cyanoindole (4M6CI):
The 4-Methoxy Effect: The methoxy group at C4 exerts a strong inductive (
) and resonance () effect directly on the C3 position (ortho) and the C9 bridgehead.[1] This creates a high electron density at C3, making it highly susceptible to electrophilic attack, despite the deactivating nature of the 6-cyano group.[2]
The 6-Cyano Effect: Located at the "long axis" of the indole, the 6-cyano group stabilizes the HOMO-LUMO gap but has less direct steric influence on the N1-H or C3 sites compared to a 4-cyano group.[1]
6-Methoxy-4-Cyanoindole (6M4CI):
The 4-Cyano Effect: A nitrile at C4 is a profound electronic sink.[1][2] It sits in the "peri" position relative to N1, significantly increasing the acidity of the N-H proton (lowering pKa) via through-space electrostatic repulsion and inductive withdrawal. It also sterically shields C3.[1][2]
Photophysics: 4-cyanoindoles exhibit a "push-pull" character that results in high fluorescence quantum yields (
in water) and large Stokes shifts, making 6M4CI a candidate for intrinsic fluorescent labeling.[1][2]
Visualization of Electronic Vectors[1][2]
Figure 1: Comparative electronic vector analysis. Note the direct interaction of the 4-substituent with the C3 reactive center and N1 nitrogen.[1]
Synthetic Architectures
Synthesizing specific indole isomers requires bypassing the regioselectivity issues inherent in the Fischer Indole Synthesis.[2] For 4- and 6-substituted indoles, two distinct strategies are recommended to ensure isomeric purity.
Comparative Synthetic Strategies
Feature
Leimgruber-Batcho Synthesis
Pd-Catalyzed Cyanation (Late Stage)
Primary Utility
Constructing the indole core with regiocontrol (esp.[1][2] C4).
Protocol A: Synthesis of 6-Methoxy-4-Cyanoindole (via Leimgruber-Batcho)
Rationale: The Leimgruber-Batcho method is superior for 4-substituted indoles because it avoids the separation of isomers that occurs when using 3-substituted phenylhydrazines in the Fischer synthesis.[1]
Procedure: Dissolve enamine in MeOH/THF (1:1). Add Raney Nickel (approx 10 wt%).[1][2] Dropwise add Hydrazine Hydrate (5.0 eq) at 50°C. Caution: Exothermic gas evolution.[1][2]
Mechanism: Reduction of nitro to amine
nucleophilic attack on enamine elimination of dimethylamine.[1][2]
Purification: Filter catalyst, concentrate, and recrystallize from EtOH.
Protocol B: Synthesis of 4-Methoxy-6-Cyanoindole (via Pd-Catalyzed Cyanation)
Rationale: 4-methoxyindole is commercially available or easily made.[1][2] Electrophilic bromination of 4-methoxyindole typically occurs at C3, so starting with a pre-halogenated benzene or using a Directed Ortho Metalation (DoM) strategy is required.[1][2] However, if 6-bromo-4-methoxyindole is available, this is the most efficient route.[1][2]
Fluorescent probe, CNS active pharmacophore.[1][2]
Reactivity Workflow Visualization
Figure 2: Reactivity divergence.[2] The 4-methoxy isomer favors C3 functionalization, while the 4-cyano isomer facilitates N1 functionalization due to increased acidity.[1]
Biological Activity of 4-Methoxyindole-6-Carbonitrile Derivatives: A Technical Guide
This guide serves as an authoritative technical resource on the 4-methoxyindole-6-carbonitrile scaffold, a privileged pharmacophore in modern medicinal chemistry.[1] It is designed for researchers optimizing lead compoun...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical resource on the 4-methoxyindole-6-carbonitrile scaffold, a privileged pharmacophore in modern medicinal chemistry.[1] It is designed for researchers optimizing lead compounds for oncology (kinase and tubulin inhibition) and immunology (AhR modulation).
Executive Summary: The "Push-Pull" Scaffold
The 4-methoxyindole-6-carbonitrile core represents a unique "push-pull" electronic system within the indole class.[1] The 4-methoxy group (electron-donating) at the peri-position enriches electron density at C3, facilitating electrophilic attacks and hydrogen bonding in the colchicine binding site of tubulin.[1] Conversely, the 6-carbonitrile group (electron-withdrawing) stabilizes the system against metabolic oxidation (blocking the CYP450-labile C6 position) and provides a critical vector for hydrogen bonding in kinase hinge regions.[1]
This guide dissects the three primary biological activities of this scaffold: FGFR/VEGFR Kinase Inhibition , Tubulin Polymerization Inhibition , and Aryl Hydrocarbon Receptor (AhR) Modulation .
Structural Rationale & SAR Analysis
The biological potency of this scaffold is dictated by the interplay between the C4 and C6 substituents.
Structure-Activity Relationship (SAR) Logic
C4-Methoxy (The Anchor): Mimics the A-ring methoxy pattern of Colchicine and Combretastatin A-4.[1] Essential for hydrophobic pocket occupancy in tubulin.
C6-Cyano (The Stabilizer): Increases polarity and metabolic stability compared to C6-H or C6-Halogen.[1] It often acts as a hydrogen bond acceptor for residues like Threonine or Serine in kinase active sites.
N1 & C3 Positions: The primary vectors for diversification to improve solubility and selectivity.
Visualization: SAR & Pharmacophore Map
Figure 1: Pharmacophore map highlighting the functional roles of the 4-methoxy and 6-cyano substituents.[1]
Primary Biological Targets
A. Kinase Inhibition (FGFR & VEGFR)
Derivatives of indole-6-carbonitrile are potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically FGFR (Fibroblast Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .[1][2]
Mechanism: The indole core binds in the ATP-binding pocket.[1] The 6-CN group often interacts with the "hinge region" of the kinase, while the 4-OMe group provides steric bulk that can induce selectivity against other kinases.[1]
Key Insight: The 6-CN group is superior to 6-NO2 or 6-Cl in many series because it maintains a planar geometry essential for deep pocket insertion without introducing excessive lipophilicity.[1]
B. Tubulin Polymerization Inhibition
This is the most well-characterized activity for 4-methoxyindoles.[1]
Target: Colchicine Binding Site of Tubulin.
Activity Profile:
IC50: Optimized derivatives (e.g., 3-aroyl-4-methoxyindole-6-carbonitriles) exhibit IC50 values in the low nanomolar range (5–50 nM) against cancer cell lines like HeLa and MCF-7.[1]
Mechanism: They destabilize microtubules, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.
Synergy: The 4-methoxy group is non-negotiable here; removing it (or moving it to C5) typically results in a >100-fold loss of potency.[1]
C. Aryl Hydrocarbon Receptor (AhR) Modulation
Context: 4-methoxyindole is a known agonist of AhR.[1]
Relevance: AhR modulation is critical in immunopharmacology. Derivatives can act as selective AhR modulators (SAhRMs), influencing T-cell differentiation (Treg vs. Th17 balance).
Experimental Methodologies
Protocol 1: Synthesis of 4-Methoxyindole-6-Carbonitrile
A self-validating protocol ensuring high regioselectivity.[1]
Selectivity: The 4-OMe group directs electrophilic substitution to C3. However, to target C6, one often starts with a pre-functionalized benzene ring (e.g., 4-amino-2-methoxy-benzonitrile) or uses an iridium-catalyzed borylation/cyanation sequence if starting from the indole.[1]
Alternative Route: Start with 4-amino-2-methoxybenzonitrile .[1] Perform Japp-Klingemann reaction or Bartoli indole synthesis to directly yield 4-methoxyindole-6-carbonitrile .[1]
Step 3: Bioassay - Tubulin Polymerization Assay
Objective: Quantify inhibition of microtubule assembly.
Indole-Based Tubulin Inhibitors: Journal of Medicinal Chemistry. "Discovery of Indole-Based Microtubule Destabilizers Binding to the Colchicine Site."
FGFR Inhibition: World Intellectual Property Organization (WIPO). "Patent WO2015099127A1: FGFR Gatekeeper Mutant Gene and Drug Targeting Same."[1]
AhR Modulation: National Institutes of Health (NIH). "Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor."[5]
Synthesis Protocols: Organic Syntheses. "General Methods for Indole Synthesis."
Colon Cancer Activity: Journal of Agricultural and Food Chemistry. "Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells."
Navigating the Safety Landscape of 4-Methoxy-1H-indole-6-carbonitrile: A Technical Guide for Researchers
For Immediate Release This technical guide offers a comprehensive overview of the safety considerations for 4-Methoxy-1H-indole-6-carbonitrile, a key intermediate in contemporary drug discovery and development. Addressed...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide offers a comprehensive overview of the safety considerations for 4-Methoxy-1H-indole-6-carbonitrile, a key intermediate in contemporary drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data from structurally related compounds to establish a robust framework for safe handling, storage, and emergency response.
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxy-1H-indole-6-carbonitrile is publicly available at the time of this publication. The following information is a synthesis of data from closely related analogs, including 4-methoxyindole, 6-methoxyindole, and various indole carbonitriles. This guide should be used as a primary reference for safety protocols, supplemented by institutional safety guidelines and a thorough risk assessment before commencing any experimental work.
Anticipated Hazard Profile
Based on the toxicological profiles of analogous structures, 4-Methoxy-1H-indole-6-carbonitrile is anticipated to present the following hazards:
Skin Irritation: Indole derivatives, particularly those with activating groups, are known to cause skin irritation upon contact.[1]
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]
Respiratory Tract Irritation: Inhalation of the dust or powder may lead to irritation of the respiratory system.[1]
Potential for Harm if Swallowed or in Contact with Skin: While specific data is unavailable, related indole carbonitriles are classified as harmful if swallowed or in contact with skin.
The GHS pictograms associated with these hazards are presented below.
Caption: Anticipated GHS Hazard Pictogram.
Core Safety and Handling Protocols
A multi-layered approach to safety is paramount when handling 4-Methoxy-1H-indole-6-carbonitrile. This involves a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against exposure is the implementation of robust engineering controls. All manipulations of solid 4-Methoxy-1H-indole-6-carbonitrile should be conducted in a certified chemical fume hood to minimize inhalation risk.
A comprehensive PPE regimen is mandatory. The following table outlines the minimum required PPE.
Body Part
Protection
Standard
Eyes
Safety glasses with side shields or goggles
EN166 (EU) or ANSI Z87.1 (US)
Hands
Nitrile rubber gloves
EN374 (EU) or ASTM F739 (US)
Body
Laboratory coat
---
Respiratory
N95 (US) or FFP2 (EU) respirator (if handling large quantities or if dust is generated)
NIOSH (US) or EN 149 (EU)
Step-by-Step Handling and Storage Protocol
Handling:
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and reagents.
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of waste in a designated, labeled container. Wash hands thoroughly with soap and water.
Storage:
Store in a tightly sealed, light-resistant container.
Keep in a cool, dry, and well-ventilated area.
Store away from strong oxidizing agents and incompatible materials.[2]
Caption: Recommended safe handling workflow.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Incident
First Aid Measures
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Skin Contact
Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Fire and Spill Response
Fire Fighting Measures:
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.
Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
Evacuate: Evacuate all non-essential personnel from the area.
Ventilate: Ensure adequate ventilation.
Containment: Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Caption: Logical flow for emergency response.
Physical and Chemical Properties (Predicted)
The following table summarizes the predicted physical and chemical properties of 4-Methoxy-1H-indole-6-carbonitrile based on its structural components.
Property
Predicted Value/Information
Molecular Formula
C10H8N2O
Molecular Weight
172.18 g/mol
Appearance
Likely an off-white to light brown solid
Solubility
Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.
Stability
Stable under recommended storage conditions. May be light-sensitive.
While a specific Safety Data Sheet for 4-Methoxy-1H-indole-6-carbonitrile is not currently available, a thorough analysis of its structural analogs provides a strong foundation for establishing safe laboratory practices. Adherence to the protocols outlined in this guide, in conjunction with a comprehensive, site-specific risk assessment, is essential for minimizing the potential hazards associated with this compound. As new data becomes available, it is the responsibility of the researcher to update their safety procedures accordingly.
Application Note: Protocol for N-Alkylation of 4-Methoxy-1H-indole-6-carbonitrile
Abstract & Strategic Significance The 4-Methoxy-1H-indole-6-carbonitrile scaffold represents a "push-pull" electronic system often utilized in the design of kinase inhibitors (e.g., targeting EGFR or VEGFR families). The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The 4-Methoxy-1H-indole-6-carbonitrile scaffold represents a "push-pull" electronic system often utilized in the design of kinase inhibitors (e.g., targeting EGFR or VEGFR families). The C4-methoxy group provides electron density and hydrogen-bond acceptance, while the C6-nitrile serves as a metabolic handle and electron-withdrawing modulator.
N-alkylation of this specific substrate presents a unique chemoselective challenge:
Electronic Conflict: The electron-donating 4-OMe activates the C3 position, potentially increasing the risk of C-alkylation side reactions.
Acidity Modulation: The electron-withdrawing 6-CN group enhances the acidity of the N-H bond (
~15.5 in DMSO) compared to unsubstituted indole ( ~17), stabilizing the N-anion.
Steric Environment: The C4-methoxy group creates a steric pocket that may hinder bulky electrophiles, requiring optimized solvation shells.[1]
This guide details two validated protocols: Method A (Sodium Hydride) for rapid, high-yield synthesis with unhindered electrophiles, and Method B (Cesium Carbonate) for substrates containing base-sensitive functionalities.[2][1]
Mechanistic Insight & Regioselectivity
Indoles are ambient nucleophiles.[1] Upon deprotonation, the indolyl anion resonates between the Nitrogen (N1) and Carbon-3 (C3).[1][3]
N-Alkylation (Kinetic/Hard Control): Favored by strong bases (complete deprotonation), polar aprotic solvents (dissociating the ion pair), and "hard" electrophiles.[2][1]
C-Alkylation (Thermodynamic/Soft Control): Favored by magnesium/zinc salts, tight ion pairs, and "soft" electrophiles.[2][1]
For 4-Methoxy-1H-indole-6-carbonitrile , the 6-cyano group is the critical directing element. It delocalizes the negative charge effectively, making the nitrogen "softer" but also more accessible than the sterically crowded C3 position (blocked by C4-OMe).
Figure 1: Mechanistic flow demonstrating the kinetic preference for N-alkylation in 6-cyano-4-methoxyindole systems. The 4-OMe steric bulk suppresses Path B.
Why Cesium? The "Cesium Effect" involves the high solubility of Cs+ in organic solvents and the formation of a "loose" ion pair with the indolyl anion, promoting nucleophilicity without the harsh basicity of NaH.
Duration: Typically 4–12 hours.
Workup: Filter off inorganic salts. Concentrate filtrate.[1][4][5] Redissolve in EtOAc and wash with water.[1]
Troubleshooting & Optimization Matrix
The following data summarizes common failure modes and validated solutions for this specific scaffold.
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Incomplete deprotonation (Method A) or "Tight" ion pairing (Method B).
Method A: Increase deprotonation time at 0°C. Method B: Add 18-crown-6 or switch solvent to DMF.
C3-Alkylation Byproduct
Reaction temperature too high or leaving group too "soft" (e.g., Iodide).[2][1]
Switch to Alkyl Bromide or Chloride .[1] Keep reaction at 0°C (Method A).
O-Alkylation (of 4-OMe)
Extremely rare. Only occurs if 4-OMe is demethylated in situ.
Ensure reagents are free of Lewis acids (e.g., , ).[2][1]
cross-coupling reactions of 4-Methoxy-1H-indole-6-carbonitrile
An Application Guide to the Strategic Functionalization of 4-Methoxy-1H-indole-6-carbonitrile via Cross-Coupling Reactions Introduction: The Strategic Value of the Indole Scaffold The indole ring system is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Functionalization of 4-Methoxy-1H-indole-6-carbonitrile via Cross-Coupling Reactions
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence in essential biomolecules like serotonin and tryptophan underscores its biological significance.[1] Consequently, the development of synthetic methodologies to functionalize the indole scaffold is of paramount importance in modern drug discovery, enabling the creation of diverse molecular libraries for therapeutic screening.[1][2]
Among the vast array of indole building blocks, 4-Methoxy-1H-indole-6-carbonitrile stands out as a particularly valuable precursor. The electron-donating methoxy group at the C4 position and the electron-withdrawing nitrile at C6 provide unique electronic properties and potential hydrogen-bonding interactions, while also influencing the reactivity of the entire ring system. Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for the precise and efficient modification of this scaffold, allowing for the strategic installation of a wide range of substituents to modulate pharmacological properties.[3][4]
This document serves as a detailed guide for researchers, outlining key cross-coupling strategies for the derivatization of the 4-Methoxy-1H-indole-6-carbonitrile core. It provides not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to empower rational reaction design and optimization.
Prerequisite: Halogenation of the Indole Core
Palladium-catalyzed cross-coupling reactions typically require an electrophilic partner, most commonly an aryl or vinyl halide (or triflate). Therefore, a crucial first step is the regioselective halogenation of the 4-Methoxy-1H-indole-6-carbonitrile starting material. The most reactive positions for electrophilic substitution on the indole ring are C3, followed by C2, C5, and C7. For derivatization on the benzene portion of the indole, halogenation at the C5 or C7 position is often desired. This can be achieved using standard halogenating agents such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a suitable solvent like DMF or acetonitrile. For the protocols below, we will assume the successful synthesis of a halogenated precursor, for instance, 5-Bromo-4-methoxy-1H-indole-6-carbonitrile .
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[5] Its utility stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5] For the indole scaffold, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl groups, which can profoundly influence biological activity.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Arylation at the C5 Position
This protocol describes the coupling of 5-Bromo-4-methoxy-1H-indole-6-carbonitrile with a representative boronic acid.
Palladium Catalyst: Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like P1 or P2.[6]
Ligand: SPhos, XPhos, or RuPhos (2.5-6 mol%)
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-methoxy-1H-indole-6-carbonitrile, the arylboronic acid, and the base.
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a portion of the organic solvent and stir for 5-10 minutes.
Add the catalyst/ligand solution to the Schlenk flask, followed by the remaining solvent and water.
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Recommended Conditions
Rationale & Insights
Catalyst
Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts
Buchwald precatalysts are often more active and air-stable, allowing for easier handling.[6]
These ligands facilitate the reductive elimination step and are effective for coupling challenging substrates.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
The choice of base is critical. Cs₂CO₃ is often more effective for less reactive halides.
Solvent
Dioxane/H₂O, Toluene/H₂O, 2-MeTHF
The aqueous phase is crucial for activating the boronic acid. Anhydrous conditions can be less effective.
Temperature
80 - 110 °C
Higher temperatures are often needed for less reactive aryl chlorides or bromides.
Yield
Good to Excellent (60-95%)
Yields are highly dependent on the specific coupling partners and reaction optimization.[6]
Heck Reaction: Vinylation of the Indole Core
The Mizoroki-Heck reaction is a powerful method for forming a C-C bond between an aryl or vinyl halide and an alkene.[7] This reaction is particularly useful for introducing vinyl groups, such as acrylates or styrenes, onto the indole scaffold, providing precursors for further transformations or as key structural motifs in bioactive compounds.[7][8][9]
Catalytic Cycle
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[7] It involves oxidative addition of the halide, coordination and insertion of the alkene (carbopalladation), followed by a syn-β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Application Protocol: Synthesis of an Indole-Acrylate Derivative
This protocol details the reaction of 5-Bromo-4-methoxy-1H-indole-6-carbonitrile with methyl acrylate.
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating C(sp²)-C(sp) bonds.[10][11] This reaction is exceptionally valuable for installing alkynyl groups, which are versatile functional handles for further chemistry (e.g., click chemistry, cyclizations) or can be key pharmacophores themselves. The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[10][11]
Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle's role is to deprotonate the terminal alkyne to form a highly reactive copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[11]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Application Protocol: Alkynylation at the C5 Position
This procedure outlines the coupling of 5-Bromo-4-methoxy-1H-indole-6-carbonitrile with a terminal alkyne.
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)
Solvent: Tetrahydrofuran (THF) or DMF
Procedure:
To a Schlenk flask, add 5-Bromo-4-methoxy-1H-indole-6-carbonitrile, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.
Add the anhydrous solvent (THF) followed by the amine base (Et₃N).
Degas the mixture thoroughly.
Add the terminal alkyne dropwise via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
Wash the filtrate with water and brine.
Dry the organic phase over Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
Parameter
Recommended Conditions
Rationale & Insights
Pd Catalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
These are classic, reliable catalysts for this transformation.
Cu(I) Co-catalyst
CuI
Essential for the classic Sonogashira. Copper-free versions exist but often require different conditions.[12]
Base
Et₃N, DIPA
Must be an amine base, which also serves to scavenge the HX by-product.
Solvent
THF, DMF, Toluene
Anhydrous and anaerobic conditions are traditionally required to prevent side reactions.[12]
Side Reaction
Alkyne Homocoupling (Glaser coupling)
A common side reaction is the dimerization of the terminal alkyne. This can be minimized by using strict anaerobic conditions and low catalyst loading.[13]
Yield
Good to Excellent (70-98%)
Generally a very high-yielding reaction under optimized conditions.[14]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15] This reaction is of immense strategic importance as the C-N bond is a key linkage in a vast number of pharmaceuticals.[15][16] It allows for the introduction of primary or secondary amines, anilines, or even N-heterocycles onto the indole core.
Catalytic Cycle
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to form the C-N bond.[17]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Protocol: Amination at the C5 Position
This protocol describes the coupling of 5-Bromo-4-methoxy-1H-indole-6-carbonitrile with a secondary amine.
Palladium Catalyst: Pd₂(dba)₃ (1-2 mol%) or a Buchwald precatalyst
Ligand: BINAP, Xantphos, or a Buchwald ligand (2-5 mol%)
Base: Sodium tert-butoxide (NaOtBu) or LiHMDS (1.5-2.0 equiv)
Solvent: Toluene or Dioxane (anhydrous)
Procedure:
Inside a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
Add the 5-Bromo-4-methoxy-1H-indole-6-carbonitrile.
Add the anhydrous solvent, followed by the amine.
Seal the tube and heat to 80-110 °C with stirring.
Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the product using flash column chromatography.
Parameter
Recommended Conditions
Rationale & Insights
Catalyst/Ligand
Pd₂(dba)₃ with hindered phosphines (e.g., tBuXphos)
The ligand choice is critical and depends on the amine. Sterically bulky and electron-rich ligands are generally preferred.[16]
Base
NaOtBu, K₃PO₄, LiHMDS
A strong, non-nucleophilic base is required. NaOtBu is the most common, but moisture-sensitive.
Solvent
Toluene, Dioxane, THF
Strictly anhydrous and deoxygenated solvents are essential for catalyst stability and to prevent side reactions.
Atmosphere
Inert (Argon or Nitrogen)
The Pd(0) catalyst and the strong base are highly sensitive to air and moisture.
Substrate Scope
Broad
The reaction is highly versatile, accommodating a wide range of amines and aryl halides.[15]
Yield
Good to Excellent (65-95%)
Highly efficient when optimized.
The Frontier: Direct C-H Activation
A more advanced and atom-economical strategy is the direct functionalization of C-H bonds. This approach avoids the need for pre-halogenating the indole ring, thus shortening synthetic sequences and reducing waste.[18] However, the primary challenge is controlling regioselectivity, as the indole ring has multiple C-H bonds with varying reactivity.[4]
To overcome the challenge of regioselectivity, a directing group can be temporarily installed on the indole nitrogen (N1 position). This group coordinates to the transition metal catalyst, delivering it to a specific, often sterically accessible but electronically less reactive, C-H bond (e.g., C7 or C2).[19]
Caption: General workflow for directing group-assisted C-H functionalization.
This strategy has been successfully used for C-H arylation, alkenylation, and amidation at positions that are difficult to access through classical electrophilic substitution.[19][20] For instance, a pivaloyl or N-alkoxycarbamoyl group on the indole nitrogen can direct functionalization to the C7 position.[20] While a detailed protocol is highly specific to the chosen directing group and coupling partner, the general principle involves reacting the N-directed indole with a suitable coupling partner (e.g., an aryl halide, alkene, or alkyne) in the presence of a palladium, rhodium, or ruthenium catalyst and an oxidant.[19][21]
Conclusion
The 4-Methoxy-1H-indole-6-carbonitrile scaffold is a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Mastery of modern cross-coupling reactions—including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions—provides the essential tools for its strategic elaboration. By understanding the mechanistic underpinnings and critical experimental parameters of each reaction, researchers can rationally design and execute synthetic routes to a vast array of complex and diverse indole derivatives. Furthermore, emerging strategies in direct C-H activation promise to make these syntheses even more efficient and sustainable, pushing the boundaries of what is possible in medicinal chemistry and drug development.
References
C–H functionalization of indoles and oxindoles through CDC reactions. (URL: _)
C H Activation of Indoles | Request PDF. (URL: [Link])
Pd-Catalyzed C–H Functionalization of Indole-Containing Alkene-Tethered Aryl Halides with Alkynes To Construct Indole Alkaloid Scaffolds | Organic Letters. (URL: [Link])
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis. (URL: [Link])
The C-H functionalization of N-alkoxycarbamoyl indoles by transition metal catalysis. (URL: [Link])
Recent Progress Concerning the N-Arylation of Indoles - PMC. (URL: [Link])
Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry - PURKH. (URL: [Link])
Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. (URL: [Link])
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (URL: [Link])
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (URL: [Link])
Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives | Request PDF. (URL: [Link])
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. (URL: [Link])
Machine Learning of C-H Activation Reaction of Indoles - Francis Academic Press. (URL: [Link])
Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. | Semantic Scholar. (URL: [Link])
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (URL: [Link])
procedure for demethylation of 4-methoxy group in indole carbonitriles
The following Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established methodologies with mechanistic insights specifically tailored for the 4-methoxyindole...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established methodologies with mechanistic insights specifically tailored for the 4-methoxyindole carbonitrile scaffold.
Strategic Protocols for Chemoselective Ether Cleavage
Executive Summary
The conversion of 4-methoxyindole carbonitriles to their 4-hydroxy counterparts is a pivotal transformation in the synthesis of kinase inhibitors and CNS-active agents (e.g., pindolol analogs, psilocin derivatives). While aryl methyl ether cleavage is a standard operation, the indole carbonitrile scaffold presents a "chemical conflict":
The Indole Core: Electron-rich and prone to polymerization or electrophilic halogenation.
The Nitrile Group: Susceptible to hydrolysis (to amide/carboxylic acid) under the strong acidic or Lewis-acidic conditions typically required for demethylation.
The 4-Position: Sterically accessible but electronically coupled to the indole nitrogen, influencing pKa and reactivity.
This guide details three validated protocols ranging from the kinetic standard (Boron Tribromide) to soft-nucleophile systems (
/Thiol), prioritizing chemoselectivity and yield.
Mechanistic Strategy & Reagent Selection[1]
Successful demethylation requires selecting a reagent that cleaves the
bond without compromising the nitrile () or the indole ring.
The Coordination Challenge
Unlike simple anisoles, 4-methoxyindole carbonitriles possess multiple Lewis basic sites. The demethylating agent (Lewis Acid, MX
) will coordinate in the following order of preference, dictating stoichiometry:
Indole Nitrogen (
): Deprotonation/Coordination (Fastest).
Nitrile Nitrogen (
): Coordination (Reversible).
Methoxy Oxygen (
): Coordination (Productive Step).
Implication: You typically need 3.0 to 4.0 equivalents of reagent to ensure sufficient free Lewis acid is available to activate the ether oxygen.
Visualizing the Pathway
The following diagram illustrates the competitive coordination and the productive cleavage pathway using
.
Figure 1: Mechanistic pathway showing the "Lewis Acid Sink" effect of the indole nitrogen and nitrile group.
Protocol A: The Kinetic Standard (
)
Best For: Small-scale discovery (<5g), high-value intermediates.
Mechanism: Lewis-acid assisted
cleavage.
Boron tribromide (
) is the gold standard due to its high reactivity at low temperatures, which preserves the nitrile group from hydrolysis.
Materials
Substrate: 4-Methoxyindole carbonitrile (1.0 eq).
Reagent:
(1.0 M in DCM).[1] Note: Use fresh reagent; yellow/brown solutions indicate decomposition (), which can brominate the indole ring.
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Cool to -78°C (Dry ice/Acetone).
Addition: Add
(4.0 equivalents) dropwise over 20 minutes.
Why 4.0 eq? 1 eq for the Indole-NH, 1 eq for the Nitrile, 1 eq for the Ether, and 1 eq excess to drive kinetics.
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C .
Critical Control: Do not reflux. High temps promote nitrile attack.
Monitoring: Check TLC/LCMS. The intermediate boronate complex may be stable; quench a small aliquot in MeOH/Water for accurate monitoring.
Quench (The Danger Zone): Cool back to -78°C. Add Methanol dropwise (exothermic!).
Note: Avoid strong acidic workup to prevent nitrile hydrolysis.
Protocol B: The Soft Nucleophile System (
+ Thiol)
Best For: Scale-up (>10g), substrates sensitive to strong acids, or if
causes ring bromination.
Mechanism: Hard-Soft Acid-Base (HSAB) theory. activates the oxygen (Hard Acid), while the thiol (Soft Base) attacks the methyl group.
Materials
Reagent: Aluminum Chloride (
, anhydrous).
Nucleophile: Ethanethiol (EtSH) or 1-Dodecanethiol (odorless alternative).[1]
Solvent: DCM or 1,2-Dichloroethane (DCE).
Step-by-Step Procedure
Preparation: Setup a flask with a bleach trap (if using EtSH) to neutralize odors.
Activation: Suspend
(5.0 eq) in DCM at 0°C.
Addition: Add the indole substrate (1.0 eq) followed immediately by the thiol (6.0 eq).
Observation: The solution often turns yellow/orange.
Reaction: Stir at 0°C to Room Temperature for 2–6 hours.
Optimization: If sluggish, switch solvent to DCE and heat to 60°C, but monitor nitrile stability.
Quench: Pour the mixture into ice-cold dilute HCl (0.1 N).
Why HCl? Aluminum salts form gelatinous emulsions at neutral pH. Acid breaks up the emulsion. Keep contact time short (<15 min) to protect the nitrile.
Purification: Wash organic layer with bleach (to oxidize residual thiol) then brine.
Protocol C: The Thermal Force (Pyridine·HCl)
Best For: Extremely unreactive substrates where Lewis acids fail.
Risk: High risk of nitrile hydrolysis due to high temperature (
).
Mitigation: Use Microwave irradiation to reduce reaction time.
Step-by-Step Procedure (Microwave Modified)
Mixture: Mix substrate (1.0 eq) and Pyridine Hydrochloride (10.0 eq) in a microwave vial.
Note: Py[2][3][4]·HCl must be dry. If wet, dry by distilling off water with toluene first.
Irradiation: Heat to 160°C for 15–30 minutes in a microwave reactor.
Conventional Heating: If no microwave, heat neat at 190°C for 45 mins.
Workup: The melt solidifies upon cooling. Dissolve in water and extract with EtOAc.
Method Selection Matrix
Feature
Protocol A ()
Protocol B (/Thiol)
Protocol C (Py·HCl)
Primary Mechanism
Lewis Acid /
HSAB / Soft Nucleophile
Protonation / (Thermal)
Reaction Temp
-78°C to 0°C
0°C to RT
>160°C
Nitrile Stability
High (if quenched cold)
Very High
Low (Risk of Amide)
Indole Halogenation
Risk (if degrades)
Low Risk
Low Risk
Scale Suitability
Low (<5g)
High (>100g)
Medium
Odor/Safety
Corrosive / Fumes
Thiol Stench (unless Dodecanethiol)
High Temp / Pyridine smell
Decision Tree (Workflow)
Figure 2: Decision matrix for selecting the optimal demethylation protocol.
References
Mechanistic Insight on BBr3 Cleavage:
Sousa e Silva, P. J., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." Chemistry – A European Journal, 2015.[5]
AlCl3/Thiol System (Raloxifene/Benzothiophene Analog):
Chae, J. "Practical Demethylation of Aryl Methyl Ethers using an Odorless Thiol Reagent." Archives of Pharmacal Research, 2008.[1]
Microwave Assisted Pyridine Hydrochloride:
Kulkarni, P. P., et al. "Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation."[4] Journal of Chemical Research, 1999.[4]
General Ether Cleavage Review:
W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd Ed., John Wiley & Sons, 1999. (Standard Reference Text).
Indole Reactivity & 4-Hydroxyindole Synthesis:
Liu, Z., et al. "A New Synthesis of 4-Hydroxyindole." Chemical Journal of Chinese Universities, 1988.[6]
Technical Support Center: Reduction of 4-Methoxy-1H-indole-6-carbonitrile
Current Status: Online Ticket ID: IND-RED-006 Subject: Optimization of Yield and Selectivity for 6-Cyanoindole Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Sub...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket ID: IND-RED-006
Subject: Optimization of Yield and Selectivity for 6-Cyanoindole Reduction
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Substrate Challenge
You are attempting to reduce 4-Methoxy-1H-indole-6-carbonitrile to its corresponding primary amine (4-Methoxy-1H-indole-6-methanamine).
This is not a trivial reduction. The indole scaffold presents two competing risks:
Over-reduction: The C2-C3 double bond is susceptible to reduction (forming the indoline) under vigorous hydrogenation.
Dimerization: The intermediate imine is highly electrophilic and readily reacts with the newly formed primary amine to generate the secondary amine dimer, the primary yield-killer in nitrile reductions.
Electronic Deactivation: The 4-methoxy group is an electron-donating group (EDG). While it stabilizes the indole ring, it decreases the electrophilicity of the nitrile carbon, potentially requiring longer reaction times or more active hydride species compared to unsubstituted benzonitriles.
This guide provides three validated workflows, ranked by scale and selectivity.
Module 1: Reagent Selection Matrix
Before starting, select the protocol that matches your available equipment and scale.
Decision Logic (DOT Visualization)
Caption: Decision tree for selecting the optimal reduction agent based on scale and substrate sensitivity.
Module 2: Validated Protocols
Method A: Lithium Aluminum Hydride (The "Gold Standard" for Lab Scale)
Best for: <1g scale, high conversion, ensuring no starting material remains.
The Chemistry: LiAlH4 is a powerful nucleophilic reducing agent. It will rapidly reduce the nitrile to the amine. The 4-methoxy group is stable to LAH.
Protocol:
Setup: Flame-dry a 2-neck round bottom flask (RBF). Flush with Argon.
Solvent: Use anhydrous THF (Ether is often too low-boiling for hindered nitriles).
Addition:
Place LiAlH4 (3.0 equiv) in the flask with THF (0.5 M concentration relative to LAH). Cool to 0°C.[1][2][3][4]
Dissolve 4-Methoxy-1H-indole-6-carbonitrile (1.0 equiv) in minimal anhydrous THF.
Crucial Step: Add the nitrile solution dropwise to the LAH suspension. Never add solid LAH to the nitrile solution.
Reaction: Warm to Room Temperature (RT). If TLC shows starting material after 3 hours, reflux gently for 1 hour.
Warm to RT and stir for 15 minutes until a white, granular precipitate forms.
Isolation: Filter through a Celite pad. Wash the pad with THF. Concentrate the filtrate.
Why this works: The specific stoichiometry of the Fieser workup creates a granular aluminate salt that filters easily, preventing the dreaded "aluminum emulsion" that traps product [1].
Method B: Cobalt Boride (NaBH4 + CoCl2)
Best for: Selectivity, avoiding anhydrous conditions, or if the indole ring is reducing.
The Chemistry: In situ generation of cobalt boride species. This is a heterogeneous catalyst that functions similarly to Raney Nickel but is generated fresh and is non-pyrophoric.
Protocol:
Dissolve the nitrile (1.0 equiv) and CoCl2·6H2O (2.0 equiv) in Methanol.
Cool to 0°C.
Add NaBH4 (10.0 equiv) portion-wise. Caution: Vigorous gas evolution (H2).
The solution will turn black (formation of Cobalt Boride).
Stir at RT for 2-4 hours.
Workup: Acidify with 1N HCl to destroy residual borohydride (use a fume hood). Basify with NH4OH to pH 10. Extract with Ethyl Acetate.
Module 3: Troubleshooting & Optimization (FAQs)
Issue 1: "I am getting a major side product (M+ - 17 mass)."
Diagnosis: Secondary Amine Formation.[5]
Mechanism: The primary amine product reacts with the intermediate imine to form a dimer, releasing ammonia.
Solution:
For Method A (LAH): This is rare with LAH because the hydride transfer is faster than the condensation. Ensure your LAH is fresh.
For Method C (Hydrogenation): You MUST add Ammonia (NH3) or Methanolic Ammonia (7N NH3 in MeOH) to the solvent. The excess ammonia shifts the equilibrium away from dimer formation [2].
Issue 2: "The reaction stalled at 50% conversion."
Diagnosis: Catalyst Poisoning or Solubility Limits.
Analysis: The 4-methoxy indole moiety is electron-rich and can coordinate strongly to metal surfaces (Co or Ni), poisoning the catalyst.
Solution:
Increase Catalyst Loading: For CoCl2, go to 3.0 equiv.
Solvent Switch: If using Method A, switch from Ether to THF or Dioxane to enable higher temperatures (reflux).
Lewis Acid Additive: For catalytic hydrogenation, adding trace HCl (or using acetic acid as solvent) can protonate the product amine, preventing it from poisoning the catalyst [3].
Issue 3: "My product is turning black/purple during workup."
Diagnosis: Indole Oxidation.
Analysis: 4-Methoxyindoles are electron-rich and prone to oxidative polymerization (melanin-like formation) when exposed to air and light, especially in acidic media.
Solution:
Keep it Basic: Perform workups at pH > 9.
Argon Sparge: Sparge all extraction solvents with Argon before use.
Speed: Do not leave the crude amine in solution overnight. Protect as a Boc-derivative or salt (HCl/Oxalate) immediately.
Module 4: Data & Yield Comparison
Parameter
LiAlH4 (Method A)
CoCl2 / NaBH4 (Method B)
Raney Ni / H2 (Method C)
Typical Yield
85-95%
70-85%
80-90%
Purity (Crude)
High
Moderate (Boron salts)
High
Selectivity
Low (Reduces esters/acids)
High (Nitrile specific)
Moderate (Risk of ring reduction)
Safety Risk
High (Pyrophoric/Reactive)
Low
High (H2 Pressure/Pyrophoric)
Rec. Scale
< 5g
< 10g
> 10g
Module 5: Advanced Workup Visualization
The most common failure point is the isolation of the amine from the aluminum salts (Method A). Use the Rochelle's Salt Method if the Fieser method fails (i.e., if you get a slime/gel).
Caption: Rochelle's Salt workup workflow for breaking stubborn aluminum emulsions.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Fieser workup protocols).
Gould, F. E.; Johnson, G. S.; Ferris, A. F. "Hydrogenation of Nitriles to Primary Amines." J. Org. Chem.1960 , 25, 1658. Link
Caddick, S.; Jenkins, K. "Reduction of Nitriles to Amines." Chem. Soc. Rev.1996, 25, 447. (Review of selectivity issues).
Satoh, T.; Suzuki, S. "Cobalt Boride as a Reducing Agent." Tetrahedron Lett.[6][7]1969 , 10, 4555. (Method B foundation).
Organic Chemistry Portal. "Reduction of Nitriles." Link (General reaction maps and reagent comparison).
Technical Support Center: Preventing Polymerization of 4-Methoxy-1H-indole-6-carbonitrile
The following technical guide addresses the stability and synthesis challenges of 4-Methoxy-1H-indole-6-carbonitrile . This molecule presents a unique "push-pull" electronic environment: the 4-methoxy group (electron-don...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability and synthesis challenges of 4-Methoxy-1H-indole-6-carbonitrile . This molecule presents a unique "push-pull" electronic environment: the 4-methoxy group (electron-donating) significantly activates the pyrrole ring, increasing susceptibility to acid-catalyzed polymerization, while the 6-cyano group (electron-withdrawing) exerts a stabilizing but insufficient deactivating effect on the critical C3 position.[1]
Current Status: Operational
Subject: Stability Protocol & Troubleshooting Guide
Applicable Compounds: 4-Methoxy-1H-indole-6-carbonitrile (and related 4-alkoxy-6-cyanoindoles)[1]
Executive Summary: The Instability Mechanism
The primary failure mode for this compound is acid-catalyzed oligomerization .
Activation: The lone pair on the 4-methoxy oxygen donates electron density into the
-system, significantly increasing the nucleophilicity of C3 .[1]
Initiation: Even trace acidity (protons from silica gel, chloroform, or unbuffered water) protonates C3, generating a resonance-stabilized iminium cation.
Propagation: A neutral indole molecule attacks this cation, forming a dimer. This process repeats, leading to insoluble polymers (often observed as a dark tar).
Module 1: Critical Synthesis Parameters
Q: My reaction mixture turned black during the work-up. What happened?
A: You likely exposed the indole to a pH < 6.0.
The 4-methoxy group makes the indole C3 position hyper-reactive to protons.[1] Standard acidic work-ups (e.g., 1M HCl washes) or even slightly acidic water can trigger rapid polymerization.[1]
Corrective Protocol:
Quenching: Always quench reactions into a basic buffer (e.g., Saturated NaHCO₃ or Phosphate Buffer pH 7.4), not water.
Solvent Choice: Avoid chloroform (
) unless it has been freshly passed through basic alumina.[1] Chloroform naturally decomposes to form HCl and phosgene, which are instant polymerization triggers. Use Dichloromethane (DCM) stabilized with amylene.[1]
Q: Can I use the Fischer Indole Synthesis for this molecule?
A: Yes, but with strict modifications.
The Fischer synthesis typically requires strong acid (e.g., PPA, ZnCl₂/AcOH). For 4-methoxy derivatives, the product often polymerizes in situ under these conditions.
Optimized Conditions:
Catalyst: Use milder Lewis acids like 4% H₂SO₄ in DME or p-TsOH in toluene with a Dean-Stark trap, rather than Polyphosphoric Acid (PPA).[1]
Temperature: Do not exceed 80°C if possible.
Termination: Quench immediately upon consumption of the hydrazone intermediate. Do not "soak" the product in the acid mixture.[1]
Module 2: Purification Troubleshooting
Q: The compound streaks on TLC and degrades on the column.[2] How do I purify it?
A: Standard Silica Gel 60 is acidic (pH ~4-5). This is the most common point of failure.
Solution 1: Deactivated Silica Gel (Mandatory)
You must neutralize the acidic sites on the silica surface before loading your sample.
Protocol: Slurry the silica gel in your eluent + 1-2% Triethylamine (Et₃N) .
Eluent: Run the column with 1% Et₃N in the mobile phase throughout the purification.[1]
Solution 2: Neutral Alumina
Switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica and significantly reduces the risk of on-column polymerization.[1]
Purification Decision Matrix:
Method
Suitability
Notes
Standard Silica
🔴 CRITICAL FAIL
Will cause streaking and yield loss (polymerization).[2]
Deactivated Silica
🟢 RECOMMENDED
Pre-treat with 1-2% Et₃N.
Neutral Alumina
🟡 ALTERNATIVE
Good stability, but separation resolution may differ.
Recrystallization
🟢 BEST
If solid, recrystallize from Toluene/Hexane or EtOH/H₂O (buffered).
Module 3: Storage and Handling
Q: How should I store the purified solid?
A: 4-Methoxy-1H-indole-6-carbonitrile is sensitive to light, oxygen, and trace moisture .[1]
Temperature: -20°C is ideal; 4°C is acceptable for short term.
Container: Amber glass vials (to prevent photo-oxidation of the indole double bond).
Stabilizer: For long-term storage of solutions, add a trace of BHT (Butylated hydroxytoluene) as a radical scavenger, though acid-catalyzed pathways are the primary concern.
Visualizations
Figure 1: Acid-Catalyzed Polymerization Mechanism
This diagram illustrates why trace acid must be avoided. The 4-methoxy group stabilizes the cation intermediate, accelerating the reaction.[1]
Caption: Mechanism of acid-catalyzed polymerization. The 4-methoxy group activates C3, facilitating protonation and subsequent nucleophilic attack.[1]
Figure 2: Safe Work-Up Workflow
Follow this logic gate to ensure product integrity during isolation.
Caption: Decision tree for safe isolation. Note the critical requirement for buffering and deactivated stationary phases.
References
National Institutes of Health (NIH). (2011). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Retrieved from [Link]
Royal Society of Chemistry (RSC). (2013). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]
troubleshooting low solubility of 4-Methoxy-1H-indole-6-carbonitrile in aqueous buffers
Welcome to the technical support guide for 4-Methoxy-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Methoxy-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in aqueous buffers. This guide provides in-depth, experience-based answers to common questions, detailed protocols, and the scientific rationale behind our troubleshooting recommendations.
Understanding the Challenge: Why is 4-Methoxy-1H-indole-6-carbonitrile Poorly Soluble?
4-Methoxy-1H-indole-6-carbonitrile possesses a chemical structure that inherently limits its solubility in water. The core of the molecule is an indole ring system, which is aromatic and largely hydrophobic.[1][2][3] While the nitrogen atom in the pyrrole ring can participate in hydrogen bonding, the overall nonpolar character of the fused ring system dominates.[1] The addition of a methoxy (-OCH₃) group and a carbonitrile (-C≡N) group further contributes to its low aqueous solubility. These groups, while polar, do not provide sufficient hydrophilicity to overcome the hydrophobicity of the indole scaffold.
Property
Value (Predicted/Relevant Analogs)
Implication for Solubility
Molecular Weight
~186.19 g/mol
Moderate, but not the primary driver of insolubility.
XLogP3
~2.0-2.5 (Predicted)
A positive LogP value indicates higher solubility in lipids than in water (hydrophobicity). An analogous compound, 1H-indole-6-carbonitrile, has an XLogP3 of 2.4.[4]
pKa
Indole NH pKa is ~17 in water, ~32 in Acetonitrile.[5]
The indole N-H proton is very weakly acidic and will not deprotonate under typical physiological pH conditions (pH 1-8), meaning its charge state cannot be easily manipulated to enhance solubility.
Melting Point
High (characteristic of crystalline solids)
A high melting point often correlates with lower solubility, as more energy is required to break the crystal lattice.
Q1: I tried dissolving 4-Methoxy-1H-indole-6-carbonitrile directly into my phosphate-buffered saline (PBS) at pH 7.4, but it won't dissolve. What went wrong?
This is a common and expected outcome. Direct dissolution of a highly hydrophobic, crystalline solid into an aqueous buffer is often unsuccessful. The strong intermolecular forces in the compound's crystal lattice and the unfavorable energetics of solvating a nonpolar molecule with polar water molecules prevent dissolution.
The recommended best practice is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer.[6] This "kinetic solubility" approach is standard for most poorly soluble compounds in early-stage research.[7][8]
Q2: How do I properly prepare a stock solution? Which organic solvent should I use?
Dimethyl sulfoxide (DMSO) is the most common and highly recommended solvent for preparing stock solutions for in vitro biological assays.[9][10] It is a powerful, aprotic, and water-miscible solvent capable of dissolving a wide range of hydrophobic compounds.[11]
Weigh the Compound: Accurately weigh out a precise amount of 4-Methoxy-1H-indole-6-carbonitrile powder (e.g., 1.86 mg).
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 1.86 mg (MW: 186.19 g/mol ), this would be 1 mL for a 10 mM stock.
Ensure Complete Dissolution: Vortex the vial vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
Visual Inspection: Before storing, visually inspect the solution against a light source to ensure there are no suspended particles or undissolved material. The solution should be perfectly clear.
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. Avoid repeated freeze-thaw cycles.[6]
Q3: My assay is sensitive to DMSO. What is the maximum concentration I can use, and what are the alternatives?
The tolerance for DMSO varies significantly between assays and cell types. While some robust assays can tolerate up to 1% (v/v) DMSO, many cell-based assays show signs of stress or altered activity at concentrations as low as 0.1% or 0.25%.[12][13] It is crucial to run a vehicle control (buffer with the same final DMSO concentration as your test samples) to determine the tolerance of your specific system.
If your assay cannot tolerate the required DMSO concentration, consider the following strategies. The goal is to find a method that solubilizes the compound without interfering with the biological system.
dot
Caption: Kinetic vs. Thermodynamic solubility workflows.
Solutions:
Work Quickly: For some experiments, you may be able to add the compound to the assay and get a reading before significant precipitation occurs.
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level that is below its thermodynamic solubility limit.
Incorporate Solubilizing Excipients: As mentioned in Q3, using agents like cyclodextrins can increase the thermodynamic solubility, preventing precipitation.
Q5: How can I experimentally determine the solubility of my compound in my specific buffer?
Performing a formal solubility measurement is highly recommended to avoid artifacts and ensure reproducible results. The "shake-flask" method is the gold standard for determining thermodynamic solubility.
[14]
Preparation: Add an excess amount of the solid 4-Methoxy-1H-indole-6-carbonitrile (enough that you can see undissolved solid) to a glass vial containing your exact final assay buffer.
Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This allows the solution to reach equilibrium.
[15][16]3. Separation: After incubation, let the vial stand to allow the excess solid to settle. Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample and filter it through a 0.22 µm PVDF filter.
Quantification: Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS. You will need to create a standard curve from a known concentration stock solution (e.g., in acetonitrile or methanol).
Result: The measured concentration is the thermodynamic solubility of your compound in that specific buffer and at that temperature.
This value will inform the maximum concentration you can confidently use in your experiments without risking precipitation.
References
Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
Vertex AI Search. (2024). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
Pharma Excipients. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
MDPI. (2025).
CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket ID: IND-4M6CN-REGIO
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Subject: Improving Regioselectivity in Electrophilic Substitution of 4-Methoxy-1H-indole-6-carbonitrile
Executive Summary: The Substrate Landscape
You are working with 4-Methoxy-1H-indole-6-carbonitrile , a "push-pull" indole system that presents a unique regioselectivity paradox.
The "Push" (Activator): The 4-Methoxy (4-OMe) group is a strong electron-donating group (EDG). Through resonance, it significantly increases electron density at C3 and C5 . However, its position at C4 creates a steric buttress proximal to the C3 reactive site.
The "Pull" (Deactivator): The 6-Cyano (6-CN) group is a strong electron-withdrawing group (EWG). It severely deactivates the benzene ring (making C5/C7 essentially inert to electrophilic aromatic substitution, EAS) and increases the acidity of the N-H proton.
The Central Conflict: Electronic activation dictates reaction at C3 , but steric hindrance from the 4-OMe group opposes it. Meanwhile, the 6-CN group heightens the risk of competing N-substitution due to increased N-H acidity.
Diagnostic Visualizations
Figure 1: Reactivity Decision Matrix
This flowchart guides you through the optimal conditions based on your desired substitution site.
Caption: Decision matrix for optimizing regioselectivity based on electrophile size and target position.
Troubleshooting Guides (FAQs)
Module A: The C3 "Steric-Electronic" Paradox
Issue: I am attempting a Vilsmeier-Haack or Friedel-Crafts reaction, but yields are low. Is the 4-OMe group blocking C3?
Technical Analysis:
While the 4-OMe group provides electronic activation (making C3 more nucleophilic), it exerts peri-strain (steric hindrance) on the C3 position. For small electrophiles (protons, halogens, formyl groups), electronics dominate, and C3 substitution proceeds. For bulky electrophiles (acyl groups), sterics become the rate-limiting factor.
Protocol Adjustment:
Thermodynamic Control: Unlike simple indoles, 4-substituted indoles often require elevated temperatures to overcome the steric barrier at C3.
Recommendation: If running Vilsmeier-Haack (POCl3/DMF), increase temperature from 0°C to 60–80°C after addition.
Lewis Acid Tuning: For Friedel-Crafts, switch from bulky Lewis acids (like AlCl3 complexed with nitrobenzene) to smaller, "harder" Lewis acids like BF3·OEt2 or SnCl4 , which are less sensitive to steric bulk.
Data Summary: Electrophile Size vs. Yield at C3
Electrophile Type
Reagent Example
Steric Impact (4-OMe)
Recommended Condition
Small
, (NCS, NBS)
Negligible
0°C, DMF or MeCN
Medium
Formyl ()
Moderate
RT to 60°C
Large
Acyl ()
High (Buttressing)
Reflux, High-boiling solvent
Module B: The N-H Acidity Trap
Issue: I am seeing significant N-alkylation or N-acylation byproducts instead of C-substitution.
Technical Analysis:
The 6-Cyano group is the culprit. By withdrawing electron density from the benzene ring, it stabilizes the indole anion (conjugate base), significantly lowering the pKa of the N-H proton (estimated pKa ~13-14 vs. ~17 for unsubstituted indole).
Consequence: Even mild bases (like carbonates) can deprotonate N1, turning the indole into an ambident nucleophile where N-attack is kinetically favored over C3-attack.
Protocol Adjustment:
Eliminate Base: Perform EAS under strictly acidic or neutral conditions. Avoid "buffered" conditions that use carbonates or hydroxides.
Solvent Switch: Use non-polar or protic solvents (like acetic acid) that suppress N-ionization. Avoid polar aprotic solvents (DMSO, DMF) unless the reaction mechanism specifically requires them (like Vilsmeier), as they enhance the nucleophilicity of the nitrogen anion.
Module C: Forcing C2 Substitution
Issue: I need to functionalize C2, but the reaction keeps going to C3.
Technical Analysis:
Direct C2 EAS on 4-methoxy-1H-indole-6-carbonitrile is extremely difficult because the 4-OMe group strongly activates C3. The "inherent" reactivity difference between C3 and C2 is magnified.
Protocol Adjustment (The Blocking Strategy):
You cannot rely on direct selectivity. You must use a Transient Blocking Group .
Step 1 (Block C3): React with a reversible electrophile. A thiomethyl group (using DMSO/TFAA) or a halogen (if it can be removed later) is common.
Note: Regioselective C3-bromination is high yielding due to the 4-OMe activation.
Step 2 (Functionalize C2): With C3 blocked, the 4-OMe group's activation is "frustrated," and the next most reactive site (C2) becomes the target.
Warning: The 6-CN group deactivates the ring, so C2 functionalization will require forcing conditions (stronger electrophiles, higher temps).
Step 3 (Deblock): Remove the C3 group (e.g., reductive debromination).
Mechanistic Pathway Visualization
Figure 2: The Electronic Push-Pull Mechanism
This diagram illustrates why C3 is favored despite sterics, and how 6-CN affects the N-H bond.
Caption: Mechanistic pathway showing the dominance of the C3 intermediate stability despite steric and electronic opposing forces.
Target: Monobromination at C3 without over-bromination or N-reaction.
Preparation: Dissolve 4-methoxy-1H-indole-6-carbonitrile (1.0 equiv) in anhydrous DMF (0.1 M).
Why DMF? It solubilizes the polar nitrile substrate better than DCM.
Reagent Addition: Cool to 0°C . Add N-Bromosuccinimide (NBS) (1.05 equiv) dropwise as a solution in DMF.
Critical: Do not add solid NBS directly; local high concentrations lead to bis-bromination.
Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.
Endpoint: The 4-OMe group activates the reaction rapidly. Do not warm to RT unless conversion is incomplete (>2 hrs).
Workup: Quench with water. The product usually precipitates. Filter and wash with cold water.
Protocol 2: Vilsmeier-Haack Formylation (C3-CHO)
Target: Overcoming 4-OMe steric hindrance.
Vilsmeier Reagent: In a separate flask, add POCl3 (1.2 equiv) to anhydrous DMF (5.0 equiv) at 0°C. Stir for 30 min to form the chloroiminium salt (white precipitate/slurry).
Substrate Addition: Dissolve indole (1.0 equiv) in DMF and add to the Vilsmeier reagent at 0°C.
The "Push": Allow to warm to RT. If no reaction after 1 hour, heat to 60°C .
Note: The 4-OMe steric bulk may prevent reaction at 0°C. Heat provides the energy to overcome the activation barrier.
Hydrolysis: Pour into ice/water containing sodium acetate (buffer). Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.
Why Acetate? Strong bases (NaOH) might hydrolyze the 6-CN group to an amide/acid.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing C3 preference in indoles).
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Detailed analysis of substituent effects).
Somei, M., & Yamada, F. (2004). "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit." Natural Product Reports. Link (Discusses 4-substituted indole reactivity).
Pindur, U., & Adam, R. (1988). "Synthetically attractive indole derivatives from the Vilsmeier reaction." Journal of Heterocyclic Chemistry. Link
Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition. Link (Modern catalytic approaches to regioselectivity).
Disclaimer: These protocols are for research purposes. Always verify with small-scale pilots before scaling up. Consult MSDS for 4-methoxy-1H-indole-6-carbonitrile and reagents.
Troubleshooting
Technical Support Center: Stability of 4-Methoxy-1H-indole-6-carbonitrile
[1][2] Executive Summary 4-Methoxy-1H-indole-6-carbonitrile presents a dichotomy in stability: the 6-carbonitrile group is relatively robust against acidic hydrolysis, but the 4-methoxy group significantly activates the...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-Methoxy-1H-indole-6-carbonitrile presents a dichotomy in stability: the 6-carbonitrile group is relatively robust against acidic hydrolysis, but the 4-methoxy group significantly activates the indole ring, making it highly susceptible to acid-catalyzed polymerization (dimerization) at the C3 position.[1][2]
Key Operational Rule: Avoid exposure to strong mineral acids or concentrated organic acids (e.g., neat TFA) unless a cation scavenger (e.g., triethylsilane) is present.[2] For analytical purposes (HPLC/LCMS), 0.1% formic acid or TFA is acceptable due to kinetic stability at low concentrations.[2]
Issue 1: "My sample turned pink or dark red after acid workup."
Diagnosis: Acid-Catalyzed Oligomerization.[1][2]
Mechanism: The 4-methoxy group is a strong electron-donating group (EDG).[1][2] It pushes electron density into the pyrrole ring, specifically increasing nucleophilicity at C3.[2] In the presence of acid (
), C3 is protonated to form an electrophilic iminium cation.[2] This cation is attacked by a neutral indole molecule, leading to dimers (often pink/red colored) and eventual polymers (dark tar).[2]
Corrective Protocol:
Neutralize Immediately: Quench reaction mixtures into a buffered solution (e.g., Saturated
) rather than water.
Temperature Control: Perform all acid-quenching steps at 0°C.
Solvent Switch: Extract into EtOAc or DCM immediately; do not leave the compound in the acidic aqueous phase.[2]
Issue 2: "I see a new peak at [M+18] or [M+1] in LCMS after acidic storage."
Diagnosis: Nitrile Hydrolysis (Rare) or Hydration.[1][2]
Mechanism: While the 6-cyano group is deactivated by the indole ring, prolonged exposure to strong acids (especially with heat) can hydrate the nitrile (
) to a primary amide (, mass +18).[1][2] Further hydrolysis yields the carboxylic acid (mass +1).[2]
Corrective Protocol:
Check Mobile Phase: Ensure your LCMS samples are not stored in acidic mobile phase for >48 hours.[1][2]
Re-make Samples: Dissolve fresh solid in neutral solvent (ACN/Water) and inject immediately to confirm the artifact.
Issue 3: "Can I use TFA to remove a protecting group on another part of the molecule?"
Diagnosis: Synthetic Compatibility.
Answer:Risky.Explanation: Neat TFA will likely trigger polymerization of the indole core before the protecting group is removed, unless the indole is protected (e.g., N-Boc, which deactivates the ring).[2]
Workaround:
Use Scavengers: Add triethylsilane (
) or indole scavengers to the TFA cocktail.[2] Note that might reduce the indole C2-C3 double bond to an indoline [1].[1][2]
The following diagram illustrates the competing pathways of C3-Protonation (Polymerization) versus Nitrile Hydrolysis . The 4-OMe group accelerates the path to the left (Polymerization), usually making it the dominant degradation mode over hydrolysis.[2]
Caption: Mechanistic divergence under acidic conditions. The electron-donating 4-methoxy group drives rapid C3-protonation and polymerization (Red Path), often outpacing nitrile hydrolysis (Green Path).[1][2]
Part 4: Validated Protocols
Protocol A: Stability Check (Quality Control)
Use this protocol to verify if a batch has degraded.
Preparation : Dissolve 1 mg of substance in 1 mL of Acetonitrile (neutral).
Visual Inspection : Solution should be clear/colorless to pale yellow.[1][2] Pink/Red indicates oxidation or dimerization.[1][2]
Mobile Phase : Water/Acetonitrile with 0.1% Formic Acid.[1][2]
Gradient : 5% to 95% B over 5 mins.
Acceptance Criteria : Main peak >98%. Impurities at RRT ~0.9 or ~1.1 often indicate oxidation products.[1][2]
Protocol B: Acidic Quench (Synthesis)
Use this when working up a reaction involving this indole.[1]
Cool : Cool the reaction mixture to 0°C.
Buffer : Prepare a biphasic mixture of Ethyl Acetate and Saturated Sodium Bicarbonate (
) .
Transfer : Pour the cold reaction mixture slowly into the biphasic system with vigorous stirring.
Separation : Immediately separate layers. Wash the organic layer with Brine.[2]
Dry : Dry over
(neutral) rather than (slightly acidic) if the compound is extremely sensitive, though is usually acceptable.[2]
Part 5: FAQs
Q: Can I use this compound in a reaction with HCl in Dioxane?A: Only if the reaction is extremely fast (<1 hour) and performed at room temperature or below. Prolonged exposure or heating will lead to significant yield loss via polymerization.[1][2]
Q: Why is the 4-methoxy group problematic?A: In indole chemistry, substituents at the 4-position have a direct resonance channel to the C3 position of the pyrrole ring.[2] A methoxy group (electron donor) significantly raises the HOMO energy of the indole, making it a "super-nucleophile" that reacts with itself (as an electrophile) once protonated [2].[2]
Q: Is the nitrile group stable to reduction?A: Yes, but be careful with acidic reducing agents.[2] For example, reduction with Triethylsilane in TFA is a known method for indoles, but it typically reduces the indole double bond (C2=C3) to an indoline rather than touching the nitrile, provided the temperature is controlled [1].[2]
References
Vertex Pharmaceuticals Inc. (2020).[1][2] Substituted isoquinolines as rock kinase inhibitors. (US Patent No. US11248004B2).[1][2] Google Patents. 2]
Sundberg, R. J. (1996).[1][2] The Chemistry of Indoles. Academic Press.[1][2] (General reference for electrophilic substitution and polymerization mechanisms of electron-rich indoles).
Organic Chemistry Tutor . (2024). Hydrolysis of Nitriles (Basic and Acidic Conditions). [Link]
Technical Support Center: Navigating Steric Challenges with 4-Methoxy Substituted Indoles
Introduction The 4-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the synthetic utility of this moiety is often hampered by t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 4-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the synthetic utility of this moiety is often hampered by the significant steric hindrance imposed by the C4-methoxy group. This steric shield, positioned near the N1 and C5 positions, can dramatically reduce reaction rates, alter regioselectivity, or prevent reactions altogether.
This technical guide provides a structured, question-and-answer-based approach to troubleshoot and overcome common synthetic hurdles encountered when working with 4-methoxy substituted indoles. We will delve into the mechanistic rationale behind these challenges and provide field-proven protocols to ensure your research progresses efficiently.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What makes the 4-methoxy group a source of significant steric hindrance?
The methoxy group (-OCH₃) at the C4 position of the indole ring is in close spatial proximity to the N1-H bond and the C5 position. This creates a "steric shield" that physically blocks the approach of reagents to these reactive sites. The free rotation of the methyl group further increases its effective steric footprint. This hindrance is a primary reason for the difficulty in functionalizing these positions.
Q2: Which common synthetic transformations are most affected by this steric effect?
Our internal data and the scientific literature highlight several key reactions that are particularly sensitive to the 4-methoxy group's steric bulk:
N-Alkylation & N-Arylation: Direct functionalization of the indole nitrogen is often sluggish or fails, especially with bulky electrophiles.
Electrophilic Aromatic Substitution: Reactions at the C3 position, while electronically favored, can be slowed. More significantly, functionalization at the electronically less-activated but synthetically useful C5 position is sterically disfavored.
Palladium-Catalyzed Cross-Coupling: The coordination of large palladium-ligand complexes, essential for reactions like Buchwald-Hartwig amination, can be impeded, leading to poor catalytic turnover.[1][2]
Q3: Beyond steric hindrance, are there electronic effects to consider?
Yes. The methoxy group is a strong electron-donating group through resonance, which activates the benzene portion of the indole ring towards electrophilic substitution. This electronic effect can sometimes be leveraged to achieve reactivity at other positions (e.g., C7), but it does not overcome the steric barrier at N1 and C5.
Part 2: Troubleshooting Guides for Common Synthetic Problems
Scenario 1: Failed or Low-Yield N-Alkylation of 4-Methoxyindole
Problem: "My attempt to N-alkylate 4-methoxyindole using a standard protocol (e.g., an alkyl bromide with potassium carbonate) resulted in no product, or only trace amounts, even at high temperatures."
Root Cause Analysis: This is a classic case of steric hindrance. The combination of a sterically shielded N-H bond and a moderately reactive alkylating agent with a weak base is insufficient to overcome the activation energy barrier.
Troubleshooting Protocol & Solutions:
Option A: Enhanced SN2 Conditions
This approach focuses on maximizing the reactivity of both the nucleophile (the indole) and the electrophile (the alkylating agent).
Stronger Base: Switch from weaker bases like K₂CO₃ to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[3] This ensures irreversible and complete deprotonation of the indole nitrogen, creating a more potent nucleophile.
Solvent Choice: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to solvate the cation and leave the indolate anion highly reactive.[3]
More Reactive Electrophile: If using an alkyl halide, consider converting it to a more reactive species with a better leaving group, such as an alkyl tosylate or triflate.
Step-by-Step Protocol (NaH/DMF):
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 4-methoxyindole (1.0 eq).
Add anhydrous DMF and cool the solution to 0 °C.
Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes.
Re-cool to 0 °C and add the alkylating agent (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Gentle heating (50-70 °C) may be required for less reactive electrophiles.
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.
Option B: The Mitsunobu Reaction
For particularly challenging alkylations, especially with secondary alcohols, the Mitsunobu reaction offers a powerful alternative.[4][5][6] It proceeds via a different mechanism that is often less sensitive to steric crowding around the nucleophile.
Step-by-Step Protocol (Mitsunobu):
In a flame-dried flask under an inert atmosphere, dissolve 4-methoxyindole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
Cool the solution to 0 °C.
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitation may be observed.
Allow the reaction to slowly warm to room temperature and stir overnight.
Monitor for completion by TLC/LC-MS.
Concentrate the reaction mixture and purify by column chromatography. Note that purification can be challenging due to stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).
A Researcher's Guide to the 1H NMR Spectral Analysis of 4-Methoxy-1H-indole-6-carbonitrile
For drug development professionals and researchers in medicinal chemistry, the precise and unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, the indole scaffold remains a privi...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals and researchers in medicinal chemistry, the precise and unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, the indole scaffold remains a privileged structure due to its prevalence in biologically active molecules. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxy-1H-indole-6-carbonitrile, a substituted indole with potential applications in pharmaceutical research. By comparing its spectral features to those of parent indole and key intermediates, we offer a comprehensive framework for understanding the influence of substituents on the electronic environment of the indole ring.
The Indole Nucleus: A 1H NMR Perspective
The 1H NMR spectrum of the parent indole molecule is characterized by distinct signals for the protons on both the benzene and pyrrole rings. The chemical shifts of these protons are influenced by the aromatic ring current and the electronic effects of the nitrogen heteroatom.[1][2] Understanding these foundational spectral features is crucial for interpreting the more complex spectra of substituted indoles.
Spectral Analysis of 4-Methoxy-1H-indole-6-carbonitrile: A Predictive Approach
While an experimental spectrum for the title compound is not publicly available, a robust prediction of its 1H NMR spectrum can be derived from the analysis of its constituent parts and understanding the electronic effects of the methoxy and cyano substituents.
The structure of 4-Methoxy-1H-indole-6-carbonitrile is as follows:
Figure 1. Structure of 4-Methoxy-1H-indole-6-carbonitrile with proton and carbon numbering.
Predicted 1H NMR Spectral Data:
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale for Prediction
H1 (N-H)
8.1 - 8.3
broad singlet
-
1H
The indole N-H proton typically appears as a broad singlet at a downfield chemical shift.[3]
H2
7.2 - 7.3
triplet
~2.5
1H
The methoxy group at C4 will have a minimal effect on H2. The cyano group at C6 will have a weak electron-withdrawing effect, causing a slight downfield shift compared to indole.
H3
6.5 - 6.6
triplet
~2.5
1H
Similar to H2, the primary influence is the indole ring itself.
H5
6.7 - 6.8
doublet
~1.5
1H
The electron-donating methoxy group at the adjacent C4 position will cause a significant upfield shift. It will be split by the distant H7 proton.
H7
7.5 - 7.6
doublet
~1.5
1H
The electron-withdrawing cyano group at the adjacent C6 position will cause a significant downfield shift. It will be split by the distant H5 proton.
-OCH3
3.9 - 4.0
singlet
-
3H
The methoxy group protons will appear as a sharp singlet in the typical range for aryl methyl ethers.[4]
Effect of the 4-Methoxy Group: The presence of the electron-donating methoxy group at the C4 position in 4-methoxyindole causes a noticeable upfield shift of the adjacent H5 proton and the distant H7 proton compared to indole.[5][6] This is due to the increased electron density at these positions.
Effect of the 6-Cyano Group: The cyano group is strongly electron-withdrawing. In our target molecule, this will lead to a significant deshielding (downfield shift) of the adjacent H5 and H7 protons. The effect on H7 is predicted to be particularly pronounced.
Combined Effects: In 4-Methoxy-1H-indole-6-carbonitrile, the H5 proton experiences the opposing electronic effects of the adjacent electron-donating methoxy group and the para-positioned electron-withdrawing cyano group. The net effect is a predicted upfield shift compared to indole, but less so than in 4-methoxyindole. The H7 proton, being ortho to the cyano group, is expected to be the most downfield of the benzene ring protons.
Experimental Protocol for 1H NMR Acquisition
To validate these predictions, the following experimental protocol is recommended for acquiring a high-quality 1H NMR spectrum.
Workflow for 1H NMR Sample Preparation and Data Acquisition:
Figure 2. Recommended workflow for 1H NMR analysis.
Instrumentation and Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a good initial choice due to its ability to dissolve a wide range of organic compounds and to observe the N-H proton, which might exchange in protic solvents like methanol-d4.[7]
Temperature: Room temperature (e.g., 298 K).
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Conclusion
The 1H NMR spectrum of 4-Methoxy-1H-indole-6-carbonitrile is a clear illustration of how substituent effects can be rationally interpreted to predict and confirm molecular structure. The electron-donating methoxy group and the electron-withdrawing cyano group exert predictable and opposing influences on the chemical shifts of the indole ring protons. By following the outlined comparative analysis and experimental protocol, researchers can confidently assign the structure of this and other similarly substituted indole derivatives, thereby accelerating the drug discovery and development process.
References
PubChem. Indole | C8H7N | CID 798. National Center for Biotechnology Information. [Link]
PubChem. 4-Methoxy-1H-indole | C9H9NO | CID 138363. National Center for Biotechnology Information. [Link]
Abraham, R. J., & Griffiths, L. (2009). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1057–1067.
ResearchGate. 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results using the AM1, PM3, and HF methods. [Link]
Pachter, R., et al. (1987). N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. South African Journal of Chemistry, 40(3), 137-142.
LibreTexts Chemistry. 1H NMR Chemical Shifts. [Link]
Witkop, B., & Goodwin, S. (1953). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 75(13), 3371–3375.
A Senior Application Scientist's Guide to Distinguishing 4-Methoxy-1H-indole-6-carbonitrile from its Regioisomers using 2D NOESY Spectroscopy
Abstract In synthetic chemistry and drug development, the unambiguous structural confirmation of a target molecule is paramount. The synthesis of substituted indoles, a prevalent scaffold in medicinal chemistry, often yi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In synthetic chemistry and drug development, the unambiguous structural confirmation of a target molecule is paramount. The synthesis of substituted indoles, a prevalent scaffold in medicinal chemistry, often yields mixtures of regioisomers that can be notoriously difficult to distinguish using standard analytical techniques like 1D ¹H NMR or mass spectrometry alone. This guide provides an in-depth, practical comparison of 4-Methoxy-1H-indole-6-carbonitrile and its challenging regioisomers. We will demonstrate how 2D Nuclear Overhauser Effect Spectroscopy (NOESY) serves as a definitive tool for structural elucidation by mapping through-space proton proximities, offering a clear and reliable method for positive identification.
The Analytical Challenge: Regioisomeric Ambiguity
The functionalization of the indole core can lead to several positional isomers, especially when introducing multiple substituents onto the benzene ring. For our target compound, 4-Methoxy-1H-indole-6-carbonitrile, a synthetic route could potentially yield other isomers such as 4-methoxy-1H-indole-7-carbonitrile, 7-methoxy-1H-indole-6-carbonitrile, or 5-methoxy-1H-indole-6-carbonitrile.
While techniques like COSY can establish through-bond proton-proton connectivities (e.g., which aromatic protons are adjacent), they fail when the connectivity is identical between isomers. For instance, the protons at positions 5 and 7 in the target compound are not directly coupled, making their relative positions to the methoxy and cyano groups ambiguous from a COSY spectrum alone. This is where a through-space correlation technique becomes indispensable.
The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY)
The Nuclear Overhauser Effect (NOE) is a phenomenon involving the transfer of nuclear spin polarization between nuclei that are spatially close to one another (typically < 5 Å), irrespective of whether they are connected through chemical bonds.[1][2] This effect is mediated by through-space dipole-dipole interactions.[3] The 2D NOESY experiment is a powerful method that maps these spatial relationships across an entire molecule, presenting the data as a 2D contour plot with correlations (cross-peaks) appearing between protons that are close in space.[4]
For distinguishing regioisomers, the NOESY experiment is uniquely suited because the presence or absence of a cross-peak between the methoxy (-OCH₃) protons and specific aromatic protons provides direct evidence of their proximity, allowing for unambiguous assignment of the substitution pattern.[1][5]
Experimental Design and Protocol
A successful NOESY experiment hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described below is designed to be a self-validating system for achieving high-quality, interpretable data.
Rationale Behind Experimental Choices
Solvent: A low-viscosity, deuterated solvent (e.g., DMSO-d₆, CDCl₃) is chosen to ensure the molecule tumbles rapidly enough in solution. For small molecules like our indole derivatives, this "extreme narrowing limit" results in positive NOEs, which are readily interpretable.[3]
Sample Preparation (Critical): The removal of dissolved oxygen is the most critical step in sample preparation.[6] Oxygen is a paramagnetic species that provides an efficient relaxation pathway for nuclear spins, which can significantly reduce or completely quench the NOE enhancement. Degassing via several freeze-pump-thaw cycles is the standard and most effective method.[6]
Mixing Time (τₘ): This is the period during which the NOE effect builds up. An optimal mixing time allows for the growth of NOE cross-peaks without being so long that spin-diffusion (relaying of NOE through multiple spins) complicates the spectrum. For small molecules, a mixing time in the range of 500-800 ms is typically a good starting point.
Step-by-Step Experimental Workflow
Caption: Workflow for NOESY-based regioisomer analysis.
Data Interpretation: Distinguishing the Isomers
The key to distinguishing the regioisomers lies in identifying which aromatic proton(s) show(s) a NOE cross-peak to the sharp singlet of the methoxy protons. The expected chemical shifts for indole protons can vary, but generally, protons adjacent to the nitrogen (H7) or on the pyrrole ring (H2, H3) have distinct shifts, while H4, H5, and H6 are in the more crowded aromatic region.
Visualizing the Key NOE Correlations
The following diagram illustrates the crucial through-space interaction for our target compound, 4-Methoxy-1H-indole-6-carbonitrile, compared to a potential regioisomer, 7-Methoxy-1H-indole-6-carbonitrile.
Caption: Key NOE correlations for isomer differentiation.
Comparative Data Summary
The table below summarizes the definitive NOE cross-peaks expected for 4-Methoxy-1H-indole-6-carbonitrile and three of its potential regioisomers. The analysis assumes that the individual aromatic protons (H5 and H7) have been assigned, which can often be achieved through a combination of ¹H chemical shifts, coupling constants, and supporting 2D data (COSY, HSQC).
Compound
Key Protons Involved
Expected NOE Cross-Peak
Diagnostic Conclusion
4-Methoxy-1H-indole-6-carbonitrile (Target)
-OCH₃ (at C4) and H5
Present
The methoxy group is unequivocally at position 4, adjacent to the proton at position 5.
-OCH₃ (at C4) and H7
Absent
Confirms that the methoxy group is not at a position adjacent to H7 (e.g., C5 or C6, if H7 were present).
4-Methoxy-1H-indole-7-carbonitrile
-OCH₃ (at C4) and H5
Present
Similar to the target, confirms the methoxy group is at position 4. Other data would be needed to place the nitrile.
7-Methoxy-1H-indole-6-carbonitrile
-OCH₃ (at C7) and H5
Present
The methoxy group is at position 7.
-OCH₃ (at C7) and H4
Absent
Confirms the methoxy group is NOT at position 4.
5-Methoxy-1H-indole-6-carbonitrile
-OCH₃ (at C5) and H4
Present
The methoxy group is at position 5.
-OCH₃ (at C5) and H7
Present
The methoxy group is adjacent to both H4 and H7, confirming its position at C5.
Conclusion
While a combination of 1D ¹H NMR, ¹³C NMR, and COSY experiments provides the foundational framework for structural elucidation, the challenge of distinguishing closely related regioisomers requires a more definitive technique. 2D NOESY spectroscopy provides an elegant and robust solution by directly probing through-space proximity. The presence or absence of a single NOE cross-peak between the protons of a substituent (like a methoxy group) and a proton on the aromatic core can definitively establish the substitution pattern. By following a meticulous experimental protocol, particularly regarding sample degassing, researchers can obtain high-quality data that removes ambiguity and ensures the confident structural assignment of molecules like 4-Methoxy-1H-indole-6-carbonitrile, safeguarding the integrity of subsequent research and development efforts.
References
Longdom Publishing. The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
Jannu, L., et al. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
Crasto, A. (2016). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Slideshare. Available at: [Link]
Wikipedia. Nuclear Overhauser effect. Wikipedia. Available at: [Link]
Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis Blog. Available at: [Link]
Comparison Guide: Mass Spectrometry Profiling of 4-Methoxy-1H-indole-6-carbonitrile
This guide outlines the mass spectrometry fragmentation behavior of 4-Methoxy-1H-indole-6-carbonitrile , a critical scaffold in the development of kinase inhibitors and CNS-active agents. This document is structured as a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the mass spectrometry fragmentation behavior of 4-Methoxy-1H-indole-6-carbonitrile , a critical scaffold in the development of kinase inhibitors and CNS-active agents.
This document is structured as a technical comparison guide, contrasting the recommended High-Resolution Electrospray Ionization (HR-ESI-MS/MS) workflow against traditional Electron Ionization (EI) methods, and providing a mechanistic framework for distinguishing this specific regioisomer from its analogs.
Executive Summary
4-Methoxy-1H-indole-6-carbonitrile (
, MW 172.18) presents a unique analytical challenge due to the electronic interplay between the electron-donating methoxy group at C4 and the electron-withdrawing nitrile group at C6.
While traditional EI-GC/MS provides a spectral fingerprint, it often fails to preserve the molecular ion of labile indole derivatives and lacks the mass accuracy required for definitive impurity profiling. The recommended "Product" (Workflow) is HR-ESI-MS/MS , which offers superior sensitivity and mechanistic insight.
Performance Comparison: HR-ESI-MS/MS vs. EI-GC/MS
The following table compares the recommended workflow (HR-ESI) against the alternative (EI) for this specific compound class.
Feature
Recommended: HR-ESI-MS/MS
Alternative: EI-GC/MS
Scientific Rationale
Precursor Stability
High ( dominant)
Low to Moderate ()
ESI is a "soft" ionization, preserving the protonated molecule (m/z 173.07) for MS/MS selection, whereas EI often induces in-source fragmentation.
Fragment Type
Even-Electron & Radical
Odd-Electron (Radical)
ESI typically follows even-electron rules, but methoxyindoles are a known exception, yielding diagnostic radical cations () crucial for isomer differentiation.
Isomer Resolution
Excellent (via MS/MS ratios)
Good (via Retention Time)
MS/MS fragmentation kinetics in ESI are highly sensitive to the ortho/meta positioning of the methoxy group relative to the indole nitrogen.
Sensitivity
Picogram (pg) range
Nanogram (ng) range
Critical for detecting trace impurities in drug substance manufacturing.
Fragmentation Mechanism & Pathway Analysis
Understanding the fragmentation is essential for structural validation.[1] The fragmentation of 4-Methoxy-1H-indole-6-carbonitrile under ESI(+) conditions is driven by the stability of the indole core and the lability of the methoxy methyl group.
Primary Pathway: The Radical Exception
Contrary to the standard "Even-Electron Rule," protonated methoxyindoles frequently undergo homolytic cleavage of the methyl–oxygen bond.
Precursor:
at m/z 173.0715 .
Step 1 (Dominant): Loss of a methyl radical (
, 15 Da). This generates a resonance-stabilized radical cation at m/z 158.04 .
Mechanism:[2][3][4][5][6] The radical character is delocalized across the indole ring, stabilized by the nitrile group at C6.
Step 2: The resulting ion (m/z 158) typically loses carbon monoxide (
, 28 Da) to contract the ring or form a quinoid-like species at m/z 130 .
Secondary Pathway: Nitrile Cleavage
Step 1: Direct loss of Hydrogen Cyanide (
, 27 Da) from the precursor or intermediate fragments.
Observation: This is less favorable than methyl loss but diagnostic for the presence of the cyano group.
Visualization: Fragmentation Tree
The following diagram illustrates the fragmentation cascade.
Caption: ESI-MS/MS fragmentation pathway of 4-Methoxy-1H-indole-6-carbonitrile. The red node indicates the diagnostic radical cation formed via methyl loss.
Comparative Analysis: Distinguishing Regioisomers
A major challenge in synthesis is distinguishing the 4-methoxy isomer from the 5-methoxy or 7-methoxy analogs.
4-Methoxy Isomer (Target): The methoxy group is in close proximity to the indole NH (position 1). In the gas phase, this allows for a "proximity effect" where the loss of
is kinetically favored, often resulting in m/z 158 being the base peak (100% intensity) .
5-Methoxy Isomer: The methoxy group is para to the indole nitrogen (electronically conjugated but spatially distant). While it also loses
, the relative intensity of the nitrile loss pathway () is often higher compared to the 4-isomer due to different resonance stabilization of the cation.
Note: Low CE (10-20 eV) favors the generation of the m/z 158 radical cation. High CE (40 eV) is required to observe the m/z 130 and 103 fragments.
References
Justesen, U. (2001).[8] Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 36(2), 169-178.[9] Link
Aguiar, A. C., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry.[10] Rapid Communications in Mass Spectrometry, 24(20), 295-304. Link
Xing, J., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(21), 2509-2516.[5] Link
BenchChem Technical Support. (2025). Synthesis and Characterization of Methoxyindoles. BenchChem Application Notes. Link
The Subtle Shift: A Comparative Guide to the Potency of 4-Methoxy vs. 5-Methoxy Indole Kinase Inhibitors
For Immediate Release to the Drug Discovery Community In the intricate world of kinase inhibitor design, the strategic placement of functional groups on a heterocyclic scaffold can be the defining factor between a lead c...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release to the Drug Discovery Community
In the intricate world of kinase inhibitor design, the strategic placement of functional groups on a heterocyclic scaffold can be the defining factor between a lead compound and a clinical candidate. The indole nucleus, a privileged scaffold in medicinal chemistry, continues to serve as a foundational template for numerous potent kinase inhibitors.[1] Among the various substitutions, the methoxy group is frequently employed to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of the biological impact of placing a methoxy group at the 4-position versus the 5-position of the indole ring, offering insights grounded in experimental data for researchers, scientists, and drug development professionals.
The Critical Influence of Methoxy Positional Isomerism
The seemingly minor shift of a methoxy group from the 5-position to the 4-position on an indole ring can lead to a dramatic and often non-intuitive change in biological activity. While a comprehensive head-to-head comparison across a wide range of kinases is not extensively documented in publicly available literature, a compelling case study highlights this critical structure-activity relationship (SAR).
A study focused on adamantane-indole carboxamides as potential therapeutic agents provides a stark illustration of this principle. Although the primary target in this research was not a protein kinase, the findings on the impact of methoxy group placement on the indole ring are of significant relevance to medicinal chemists. In a direct comparison of two analogues, the N-adamantyl-4-methoxyindole-2-carboxamide (analogue 1 ) exhibited a nearly eight-fold increase in potency compared to its 5-methoxy counterpart, N-adamantyl-5-methoxyindole-2-carboxamide (analogue 2 ).[2]
This substantial difference in activity underscores the profound influence of the substituent's electronic and steric effects on the molecule's interaction with its biological target.[2] The 4-position and 5-position of the indole ring are electronically distinct, and a methoxy group at either position will differentially influence the electron density of the indole nitrogen and the overall molecular conformation. These subtle changes can drastically alter the binding affinity of the inhibitor to the kinase's active site.
Quantitative Comparison of Methoxy-Indole Analogues
Analogue
Indole Substitution
Relative Potency
1
4-Methoxy
~8-fold more potent
2
5-Methoxy
Baseline
This data is derived from a study on adamantane-indole carboxamides and is presented to illustrate the principle of positional isomerism's effect on biological activity.[2]
Mechanistic Implications for Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[3] The ATP-binding site of kinases is a common target for small molecule inhibitors. The potency and selectivity of an inhibitor are determined by its ability to form favorable interactions with the amino acid residues within this pocket.
The position of a methoxy group on an indole scaffold can influence:
Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor. Its position dictates its ability to interact with specific hydrogen bond donors in the kinase's active site.
Steric Interactions: The spatial arrangement of the methoxy group can either facilitate a better fit within the binding pocket or cause steric hindrance, leading to a loss of potency.
Electronic Effects: The electron-donating nature of the methoxy group alters the electron distribution of the indole ring, which can affect key interactions, such as pi-stacking with aromatic residues in the active site.
The following diagram illustrates a generalized kinase signaling pathway, highlighting the point of inhibition by a small molecule inhibitor.
Caption: Generalized kinase signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
To quantitatively assess and compare the potency of 4-methoxy and 5-methoxy indole derivatives, a robust in vitro kinase inhibition assay is essential. The following protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50).
Objective: To determine the concentration-dependent inhibition of a target kinase by 4-methoxy and 5-methoxy indole compounds and to calculate their respective IC50 values.
Materials:
Recombinant human kinase (e.g., VEGFR-2, Aurora Kinase, p38 MAPK)
Kinase-specific peptide substrate
ATP (Adenosine 5'-triphosphate)
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
Test compounds (4-methoxy and 5-methoxy indole derivatives) dissolved in DMSO
ADP-Glo™ Kinase Assay kit (Promega) or similar
White, opaque 384-well assay plates
Plate reader capable of measuring luminescence
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the 4-methoxy and 5-methoxy indole test compounds in DMSO.
Assay Plate Preparation: Using an acoustic liquid handler, dispense 25 nL of each compound dilution into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
Kinase Addition: Add 2.5 µL of the recombinant kinase solution in kinase reaction buffer to each well.
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.
Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture to all wells to start the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The available data, though not from a kinase-specific study, strongly suggests that the positional isomerism of a methoxy group on an indole scaffold is a critical determinant of biological activity. The observation of an eight-fold potency increase when moving the methoxy group from the 5- to the 4-position highlights the need for meticulous SAR studies in kinase inhibitor design.[2]
For drug discovery teams working with indole-based scaffolds, this guide emphasizes the importance of synthesizing and evaluating both 4-methoxy and 5-methoxy analogues to fully explore the chemical space and identify the most potent inhibitors. Further research directly comparing these isomers against a panel of therapeutically relevant kinases would be invaluable to the scientific community and would undoubtedly accelerate the development of next-generation targeted therapies.
References
El-Gendy, M. A., et al. (2020). Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis. Molecules, 25(15), 3344. Available at: [Link]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]
Hirst, G. C., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 59(5), 2169-2185. Available at: [Link]
Mount, S., et al. (2023). Aurora Kinase Inhibitors: Current Status and Outlook. Cancers, 15(8), 2275. Available at: [Link]
Taylor & Francis Online. (2023). VEGFR-2 inhibitor – Knowledge and References. Available at: [Link]
Njar, V. C., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available at: [Link]
Gembus, V., et al. (2022). 4,5,7-Trisubstituted indeno[1,2-b]indole inhibits CK2 activity in tumor cells equivalent to CX-4945 and shows strong anti-migratory effects. FEBS Open Bio, 12(2), 394-411. Available at: [Link]
Elkamhawy, A., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Processes, 10(7), 1391. Available at: [Link]
Royal Society of Chemistry. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Available at: [Link]
Kumar, A., et al. (2011). Aurora Kinase inhibitors as Anticancer Molecules. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 203-215. Available at: [Link]
crystal structure validation of 4-Methoxy-1H-indole-6-carbonitrile complexes
A Comparative Guide for Drug Discovery Crystallography Executive Summary & Scientific Context In fragment-based drug discovery (FBDD), the 4-Methoxy-1H-indole-6-carbonitrile scaffold represents a "privileged structure" o...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Discovery Crystallography
Executive Summary & Scientific Context
In fragment-based drug discovery (FBDD), the 4-Methoxy-1H-indole-6-carbonitrile scaffold represents a "privileged structure" often targeting the hinge region of kinases (e.g., CDK2, GSK-3β). The indole NH acts as a hydrogen bond donor, while the 6-carbonitrile (–CN) group serves as a critical orthogonal vector for interactions with catalytic residues (e.g., Cysteine or Serine) or water networks.
However, the crystallographic validation of this ligand is prone to specific artifacts. The linearity of the nitrile group and the planarity of the indole system are frequently distorted in refined models due to weak electron density at the solvent interface or incorrect restraint dictionaries.
This guide compares three restraint generation methodologies and two primary validation metrics, providing a self-validating workflow to ensure structural integrity.
The accuracy of a protein-ligand structure is strictly limited by the quality of the geometric restraints (dictionaries) used during refinement. For 4M6C, the conjugation between the indole ring and the nitrile group is the critical failure point.
Table 1: Performance Comparison of Ligand Restraint Generators
Feature
Phenix eLBOW (AM1/Semi-empirical)
Global Phasing Grade (Knowledge-based)
QM-Optimized (DFT / Jaguar / Gaussian)
Methodology
Semi-empirical quantum mechanics (AM1) + Force Field.
Uses CSD (Cambridge Structural Database) fragment geometry (Mogul).
Ab initio Density Functional Theory (e.g., B3LYP/6-31G*).
Nitrile Linearity
Variable. Often tolerates deviations (170°–175°) if density pulls it.
High. Enforces strict linearity based on small molecule crystal data.
Exact. Calculates the true electronic minimum, accounting for conjugation.
Methoxy Torsion
Good for standard rotamers.
Excellent. Uses statistical probability from CSD.
Excellent. Captures subtle electronic effects of the indole ring.
Refinement Stability
High. Tends to produce "relaxed" models.
Very High. Rigid restraints prevent "fitting to noise."
Moderate. Can fight against experimental data if density is weak.
Compute Cost
Low (< 1 min).
Low (< 2 mins).
High (Hours).
Recommendation
Routine screening structures.
Standard for Drug Design. High reliability.
Gold Standard. Required for final PDB deposition of leads.
Expert Insight: For 4M6C, Grade is preferred for daily refinement because the indole-nitrile fragment is well-represented in the CSD. Use QM-Optimized restraints if the nitrile interacts with a metal ion (e.g., Zn²⁺ in metalloproteases), as standard force fields fail to model polarization effects accurately.
Critical Validation Metrics: Beyond R-factors
A low
does not guarantee a correct ligand pose. For the 4M6C complex, you must rely on local density metrics.
The "Omit Map" Trap
Simply deleting the ligand and calculating an
map is insufficient due to "model bias" (memory of the ligand remains in the phases).
Protocol: You must perform a Polder Map or a simulated annealing omit map to truly de-bias the density.
RSCC vs. LLDF[1]
RSCC (Real Space Correlation Coefficient): Measures the fit of the model to the density.[1][2]
Target: > 0.90 for 4M6C. < 0.80 indicates a modeling error or partial occupancy.
LLDF (Local Ligand Density Fit): Compares the ligand's mean density to the surrounding active site residues.
Advantage:[1][2][3][4][5] It is independent of the overall B-factor scaling.
Warning: LLDF can be misleading if the binding pocket is highly flexible (disordered loops).
Experimental Protocol: The Self-Validating Workflow
This protocol assumes diffraction data has been processed (e.g., XDS/DIALS) and a molecular replacement solution exists.
Step 1: High-Fidelity Restraint Generation
Objective: Create a geometry dictionary that enforces the linearity of the C6-C≡N bond.
Input: SMILES string for 4-Methoxy-1H-indole-6-carbonitrile: COc1cc(C#N)cc2[nH]ccc12
Execution (Using Grade):
QC Check: Open LIG.cif in a text editor. Verify the C-C-N angle restraint is set to 180.0° with a low sigma (e.g., 2.0°).
Step 2: Ligand Fitting & Refinement
Objective: Place the ligand into
difference density.
Initial Placement: Use Coot to fit the ligand.
Critical Check: Ensure the 4-methoxy group is not clashing with the protein backbone. The methoxy oxygen often accepts an H-bond; check for nearby donors.
Refinement Strategy (Phenix/Refmac):
Cycles: 10 macrocycles.
B-factors: Use isotropic for the ligand unless resolution is < 1.5 Å. Anisotropic refinement of this flat molecule at 2.0 Å will result in "pancake" ellipsoids (mathematical artifacts).
Occupancy: Refine occupancy only if B-factors exceed 80 Ų or if the RSCC is < 0.85.
Step 3: Validation (The "Go/No-Go" Gate)
Objective: Confirm the nitrile geometry and density fit.
Geometry Check (Mogul):
Run the refined PDB through the CCDC Mogul server or local installation.
Pass Criteria: All bond lengths/angles within Z-score < 2.0.
Specific Fail: If the Nitrile angle Z-score > 3.0, the ligand is being forced into incorrect density (e.g., fitting a water molecule instead of the nitrile nitrogen).
Density Validation:
Generate a Polder Map (Phenix).
Pass Criteria: Continuous green mesh at 3.0σ around the entire indole ring and the nitrile extension.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the 4M6C ligand.
Figure 1: Decision tree for crystallographic validation of the 4M6C ligand. Blue nodes indicate calculation steps; Green indicates success; Red indicates specific failure modes requiring intervention.
Detailed Mechanism: The Nitrile Interaction Vector
Understanding why we validate the nitrile group is crucial for drug design.
In the 4M6C complex, the nitrile group is not merely a passive stick. It is a dipole-driven anchor .
Electrostatics: The
-hybridized Nitrogen has a lone pair that often accepts a hydrogen bond from the backbone amide (e.g., Hinge region residue) or a conserved water.
Validation Consequence: If your crystal structure shows the nitrile bent (angle < 170°), you are likely misinterpreting this H-bond. A bent nitrile in a model usually means the crystallographer manually forced the nitrogen to touch a hydrogen bond donor that is actually too far away, introducing severe strain energy.
Rule of Thumb: It is better to have a slightly longer H-bond (3.2 Å) with perfect ligand geometry than a "perfect" H-bond distance (2.8 Å) with a bent nitrile.
References
Wlodawer, A., et al. (2008). "Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures." FEBS Journal. Link
Smart, O. S., et al. (2011). "Grade: A tool for generating restraints for novel ligands."[6] Global Phasing Ltd. Link
Liebschner, D., et al. (2019). "Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix." Acta Crystallographica Section D. Link
Bruno, I. J., et al. (2004). "Retrieval of crystallographically-derived molecular geometry information." (Mogul).[6][7] Journal of Chemical Information and Computer Sciences. Link
Rupp, B. (2015). "Models of protein-ligand crystal structures: trust, but verify." Journal of Computer-Aided Molecular Design. Link
Author: BenchChem Technical Support Team. Date: February 2026
Title: Safe Handling and Disposal Protocol: 4-Methoxy-1H-indole-6-carbonitrile
Executive Summary & Immediate Action Card
Compound: 4-Methoxy-1H-indole-6-carbonitrile
Class: Functionalized Indole / Organic Nitrile
Primary Hazard:Acute Toxicity & Cyanide Generation. This compound contains a nitrile group (-CN).[1][2] While stable under neutral conditions, contact with strong acids can release Hydrogen Cyanide (HCN) gas , a rapid-acting chemical asphyxiant.[1][2]
Immediate Action
Protocol
Spill (< 1 g)
Isolate area.[1][2] Wear double nitrile gloves and N95/P100 respirator.[1] Cover with weak base (sodium carbonate) before sweeping.[1]
Skin Contact
Wash immediately with soap and water for 15 minutes.[1][2] Discard contaminated clothing.[1][3]
Disposal Stream
DO NOT pour down drain. DO NOT mix with acidic waste.[1][2] Segregate into "Solid Organic Waste" or "Cyanide-Bearing Organic Waste" depending on local EHS protocols.[1][2]
Fire
Use Dry Chemical, CO2, or Foam.[1][4] Do not use water jet if possible (runoff control).[1][2]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its functional reactivity. It is not merely "organic waste"; it is a poly-functionalized heterocycle .[1][2]
Indole Core: Generally combustible and susceptible to electrophilic aromatic substitution.[1][2] It can polymerize in the presence of strong acids.
Methoxy Group (-OCH3): An electron-donating group.[1][2] It increases the electron density of the indole ring, making it more reactive to oxidation than unsubstituted indole.
Nitrile Group (-CN): The critical disposal hazard.[1][2]
Mechanism: Under acidic conditions (pH < 2) or high thermal stress, the nitrile carbon-nitrogen bond can hydrolyze or cleave, releasing cyanide ions (
Effective disposal begins at the bench.[1][2] You must prevent "waste stream cross-contamination," which is the leading cause of laboratory accidents involving cyanides.
Decision Logic: Waste Classification
Figure 1: Waste segregation logic. Note the critical step of neutralizing acidic solutions before adding them to organic waste containers to prevent HCN evolution.
Step-by-Step Packaging
Primary Containment:
Solids: Place the substance in a screw-cap glass vial or a high-density polyethylene (HDPE) jar. Do not use metal containers if the substance is wet or in solution, as nitriles can complex with certain metals.[1]
Liquids: Collect in a dedicated waste carboy compatible with the solvent (e.g., HDPE for general organics).[1]
Constituents: List "4-Methoxy-1H-indole-6-carbonitrile" and the solvent (if applicable).
Hazard Checkboxes: Check "Toxic" and "Irritant."[1][2]
Secondary Containment:
Store the waste container in a secondary tray (polypropylene) to catch leaks.[1]
Segregation: Keep this tray physically separated from acid waste containers.
Disposal Procedures (End-of-Life)
Do not attempt to chemically deactivate large quantities (>5 g) in the lab unless you have specific training in cyanide destruction. Professional thermal destruction is the standard.[1][2]
Likely D003 (Reactive) if the waste is capable of generating toxic gases (HCN) when mixed with water or acid.[1]
Otherwise, classify as Ignitable (D001) if in flammable solvent, or Toxic based on the "P" or "U" listing status (though this specific isomer is likely not P/U listed, it falls under general "Organic Nitriles").[1]
Method B: Chemical Deactivation (Small Spills Only)
Use this only for cleaning trace residues on glassware or bench surfaces.[1][2]
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH > 10 with Sodium Hydroxide.[1][2]
Oxidation: Apply the solution to the contaminated surface.[1] The hypochlorite oxidizes the cyanide/nitrile moiety to a cyanate (
Cleanup: Absorb with vermiculite and dispose of as solid hazardous waste.[1]
Emergency Spill Response
Figure 2: Emergency response workflow. Note that large spills require evacuation due to the potential for aerosolization of the toxic powder.[2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (Unit 2). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Section 6.C, Management of Specific Classes of Chemicals. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 4-Methoxy-1H-indole-6-carbonitrile
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Methoxy-1H-indole-6-carbonitrile. As the toxicological properties of this specific compound have not been exhausti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Methoxy-1H-indole-6-carbonitrile. As the toxicological properties of this specific compound have not been exhaustively studied, this guidance is conservatively synthesized from the known hazards of structurally related compounds, including indole, 4-methoxyindole, and various organonitrile compounds. Researchers, scientists, and drug development professionals must treat this chemical with a high degree of caution, adhering strictly to the protocols outlined below to ensure personnel safety and experimental integrity.
Anticipated Hazard Profile & Risk Assessment
The primary hazards associated with 4-Methoxy-1H-indole-6-carbonitrile are extrapolated from its constituent chemical moieties: an indole ring, a methoxy group, and a carbonitrile group. Based on data from similar structures, the following hazards should be anticipated.[1][2][3][4]
Hazard Category
Potential Hazard Description
Rationale / Structural Analogy
Acute Toxicity
Harmful if swallowed, in contact with skin, or inhaled.[4][5][6]
Indole and nitrile compounds can exhibit systemic toxicity.
Inhalation of airborne powder is a primary exposure risk.
Long-Term Health Effects
Potential for long-term effects.
Some indole derivatives are investigated for various biological activities, and their long-term toxicological profiles are often not well-defined.[2][10]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following equipment must be worn at all times within the designated work area.
PPE Category
Specification
Rationale
Hand Protection
Double gloving with nitrile gloves (minimum 8 mil total thickness).[1]
Provides robust protection against dermal absorption, a potential route of toxicity for indole derivatives.[1] Change gloves immediately if contamination is suspected.
Eye & Face Protection
Chemical safety goggles and a full-face shield.[1]
Protects against splashes of solutions and accidental aerosolization of the solid powder.
Skin & Body Protection
A flame-resistant laboratory coat, long pants, and closed-toe shoes.[1]
Prevents accidental skin contact and contamination of personal clothing.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor/particulate filter (P100) is required if handling the solid outside of a certified fume hood.[1][11]
Prevents the inhalation of fine particles, which can cause respiratory irritation and potential systemic toxicity.[3][8]
Operational Plan: From Receipt to Disposal
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety. All handling steps must be conducted within a certified chemical fume hood.[1][12]
Engineering Controls
Primary Containment: All manipulations, including weighing, transferring, and solution preparation, must occur in a certified chemical fume hood with a verified face velocity.
Emergency Equipment: A safety shower and eyewash station must be readily accessible and confirmed to be operational before work begins.[1][4]
Step-by-Step Handling Protocol
Preparation:
Verify fume hood certification is current.
Don all required PPE as specified in the table above.
Line the work surface within the fume hood with disposable, absorbent bench paper.[1][12]
Assemble all necessary glassware, reagents, and equipment before introducing the compound.
Handling the Compound:
Perform all weighing of the solid compound within the fume hood to contain any airborne dust.
Use dedicated spatulas and weighing vessels.
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Keep the container tightly sealed when not in use.[11][13]
Post-Handling Decontamination:
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
Remove the lab coat and inner gloves, disposing of them in the designated waste stream.
Wash hands and arms thoroughly with soap and water after exiting the laboratory.[5][11]
Workflow for Safe Handling
The following diagram illustrates the critical workflow for safely handling 4-Methoxy-1H-indole-6-carbonitrile.